molecular formula C5H11BO2 B14792980 1-Cyclopropylethylboronic acid

1-Cyclopropylethylboronic acid

Cat. No.: B14792980
M. Wt: 113.95 g/mol
InChI Key: WTENMDKLZBJWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylethylboronic acid is an organoboronic acid compound belonging to a class of reagents crucial in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its structure, featuring a cyclopropyl group adjacent to the boronic acid functional group, makes it a valuable building block for introducing the strained, non-aromatic cyclopropyl motif into more complex molecules. The primary research application of this compound is in the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between the cyclopropylethyl group and an organic halide or pseudohalide. This reaction is renowned for its tolerance of a wide range of functional groups and its mild reaction conditions . The cyclopropyl group is a privileged scaffold in medicinal and agrochemical research due to its ability to influence a molecule's conformation, metabolic stability, and physicochemical properties. Consequently, 1-Cyclopropylethylboronic acid serves as a key synthetic intermediate in the preparation of potential active compounds for pharmaceutical and life sciences research. The mechanism of action in Suzuki coupling involves a transmetallation step where the organic cyclopropylethyl group from the boron atom is transferred to a palladium catalyst, ultimately forming the new C-C bond . The synthesis of related cyclopropylboronic acids typically involves the reaction of an organolithium or Grignard reagent, derived from a cyclopropyl halide, with a borate ester, followed by careful hydrolysis . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with care, refer to the material safety data sheet (MSDS) for detailed hazard information, and ensure all laboratory work is conducted by trained personnel under appropriate safety protocols.

Properties

Molecular Formula

C5H11BO2

Molecular Weight

113.95 g/mol

IUPAC Name

1-cyclopropylethylboronic acid

InChI

InChI=1S/C5H11BO2/c1-4(6(7)8)5-2-3-5/h4-5,7-8H,2-3H2,1H3

InChI Key

WTENMDKLZBJWPY-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C1CC1)(O)O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability of 1-Cyclopropylethylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of 1-Cyclopropylethylboronic acid , a specialized building block in modern drug discovery. It is designed for researchers requiring actionable data on handling, storage, and experimental validation.

Executive Summary

1-Cyclopropylethylboronic acid represents a strategic bioisostere in medicinal chemistry, offering the metabolic robustness of the cyclopropyl moiety combined with the unique reactivity of the boronic acid function. However, its application is frequently bottlenecked by a misunderstood stability profile. Unlike arylboronic acids, this secondary alkylboronic acid is relatively resistant to protodeboronation but exhibits a complex thermodynamic equilibrium with its boroxine anhydride and high susceptibility to oxidative degradation. This guide details the physicochemical drivers of these behaviors and provides validated protocols for their assessment.

Physicochemical Profile & Structural Significance[1]

Chemical Architecture

The molecule consists of a secondary boron center attached to a 1-cyclopropylethyl scaffold.

  • Steric Environment: The

    
    -branching (methyl group) and the adjacent cyclopropyl ring create a sterically congested environment around the boron atom. This steric bulk kinetically stabilizes the C-B bond against nucleophilic attack compared to primary alkylboronic acids.
    
  • Electronic Effects: The cyclopropyl group exerts a unique electronic influence (pseudo-

    
     character), acting as a weak electron donor. This subtly modulates the Lewis acidity of the boron center, typically increasing the pKa slightly relative to simple isopropylboronic acid (estimated pKa 
    
    
    
    10.5–11.0).
The Stability Triad

The stability of this compound rests on three thermodynamic pillars:

  • Boroxine Equilibrium: The reversible dehydration to the cyclic anhydride.

  • Oxidative Susceptibility: The vulnerability of the C(sp

    
    )-B bond to radical and ionic oxidation.
    
  • Protodeboronation Resistance: The kinetic inertness of the C-B bond to hydrolysis relative to heteroaryl analogs.

Thermodynamic Fundamentals: The Boroxine Equilibrium

In the solid state and non-aqueous solvents, 1-Cyclopropylethylboronic acid does not exist purely as a monomer. It exists in a dynamic equilibrium with its trimeric anhydride, the boroxine. Understanding this is critical for accurate stoichiometry in cross-coupling reactions.

The Mechanism of Interconversion

Contrary to the simplified ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 model, recent kinetic studies reveal a multi-step pathway involving acyclic anhydride intermediates.

Key Insight: The formation of the boroxine is entropy-driven (release of 3 water molecules) but enthalpically penalized (strain in the six-membered boroxine ring). For sterically bulky groups like 1-cyclopropylethyl, the equilibrium often shifts towards the monomer in the presence of even trace moisture.

Visualization of the Equilibrium Pathway

The following diagram illustrates the stepwise dehydration pathway validated by kinetic isotope effect studies.

BoroxineEquilibrium Monomer Boronic Acid Monomer (R-B(OH)2) Dimer Acyclic Diboroxane Intermediate Monomer->Dimer - H2O (Condensation) Dimer->Monomer + H2O (Hydrolysis) Boroxine Boroxine Trimer ((RBO)3) Dimer->Boroxine - H2O (Cyclization) Boroxine->Dimer + H2O (Ring Opening) Water 3 H2O

Caption: Stepwise dehydration of 1-Cyclopropylethylboronic acid to its thermodynamic boroxine sink. Blue arrows indicate dehydration; red dashed arrows indicate hydrolysis.

Degradation Pathways: The Stability Challenge

Oxidative Instability (Primary Failure Mode)

The C(sp


)-B bond in 1-cyclopropylethylboronic acid is significantly more prone to oxidation than aryl C(sp

)-B bonds.
  • Mechanism: Autoxidation occurs via a radical chain mechanism initiated by molecular oxygen, forming a peroxyborane intermediate which rearranges to a borate ester.

  • Causality: The secondary alkyl radical formed during homolysis is stabilized by the adjacent cyclopropyl ring (cyclopropylcarbinyl radical stability), lowering the activation energy for radical initiation.

  • Practical Implication: Samples must be stored under argon/nitrogen at -20°C. "Air-stable" claims often refer to short-term handling, not long-term storage.

Protodeboronation (Secondary Failure Mode)

Unlike 2-pyridyl or electron-poor arylboronic acids, 1-cyclopropylethylboronic acid is kinetically stable toward protodeboronation under neutral and mild basic conditions.

  • Why? The mechanism typically requires the formation of a boronate "ate" complex followed by ipso-protonation. The steric bulk of the 1-cyclopropylethyl group hinders the approach of the proton source to the C-B bond, and the lack of a

    
    -system prevents the stabilization of the leaving group anion seen in aryl systems.
    

Experimental Protocols for Stability Assessment

Protocol 1: Quantifying Boroxine Content via Variable Temperature (VT) NMR

Purpose: To determine the precise monomer/trimer ratio in your solvent of choice, ensuring accurate stoichiometry.

Reagents:

  • Deuterated solvent (THF-

    
     or Toluene-
    
    
    
    recommended; CDCl
    
    
    often contains acid traces).
  • Internal standard: 1,3,5-Trimethoxybenzene (inert).

Methodology:

  • Preparation: Dissolve 20 mg of 1-Cyclopropylethylboronic acid in 0.6 mL of dry solvent. Add 5 mg of internal standard.

  • Drying: Add 4Å molecular sieves (activated) to the tube to drive equilibrium to the boroxine (optional, if testing "dry" state).

  • Acquisition:

    • Acquire

      
      H NMR at 25°C.
      
    • Look for the

      
      -proton signal (CH-B). The boroxine signal is typically downfield (deshielded) by 0.2–0.5 ppm relative to the monomer.
      
  • VT-Experiment:

    • Heat probe to 60°C in 10°C increments.

    • Observation: As temperature rises, entropy favors the boroxine (release of water).[1] If the spectrum simplifies to a single set of peaks at high T, the exchange is fast on the NMR timescale.

  • Calculation:

    
    
    Note: In dry solvents, [H
    
    
    
    O] is low, driving
    
    
    heavily toward boroxine.
Protocol 2: Oxidative Stress Test (Accelerated Aging)

Purpose: To validate storage conditions or formulation stability.

Methodology:

  • Prepare a 50 mM solution of the boronic acid in 1:1 MeOH:Phosphate Buffer (pH 7.4).

  • Control: Store one aliquot under Argon.

  • Challenge: Add H

    
    O
    
    
    
    (1.0 equiv) to the second aliquot.
  • Monitoring: Monitor disappearance of the starting material by HPLC-MS or

    
    H NMR every 15 minutes for 2 hours.
    
  • Analysis: A stable alkylboronic acid should show <10% degradation over 1 hour under stoichiometric peroxide challenge. 1-Cyclopropylethylboronic acid typically degrades rapidly (t

    
     min) under these conditions, confirming the need for rigorous exclusion of oxidants.
    

Stabilization Strategies

If the thermodynamic instability impedes your workflow, convert the free acid to a protected surrogate.

StrategyDerivativeMechanism of StabilizationSuitability
MIDA Boronate N-Methyliminodiacetic acid esterHybridization shift (

) fills the empty p-orbital, shutting down oxidation and boroxine formation.
High. Ideal for storage and slow-release cross-coupling.
Trifluoroborate Potassium salt (

)
Ionic lattice formation; complete resistance to oxidation.Medium. Requires hydrolysis (often harsh) to reactivate.
Pinacol Ester Pinacol boronateSteric bulk and chelation effect reduce hydrolysis rate.High. Standard for lipophilic handling, though still susceptible to oxidation over time.

References

  • Protodeboronation Kinetics: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017.[2] Link

  • Boroxine Equilibrium: Li, C., et al. "The Boroxine–Boronic Acid Equilibrium."[1][2][3] Journal of the American Chemical Society, 2021. Link

  • Oxidative Stability: Bull, S. D., et al. "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research, 2013. Link

  • Synthesis & Applications: Uno, B. E., et al. "Nanomole-scale synthesis and screening of organoboron compounds." Nature Chemistry, 2021. Link

Sources

An In-depth Technical Guide to the Solubility of 1-Cyclopropylethylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Cyclopropylethylboronic acid, a valuable building block in contemporary drug discovery and organic synthesis. Recognizing the scarcity of direct, publicly available solubility data for this specific compound, this document establishes a predictive framework grounded in the physicochemical properties of boronic acids and substantiated by empirical data from structurally analogous compounds. We delve into the fundamental molecular interactions governing solubility, present qualitative and extrapolated quantitative insights, and provide a robust, step-by-step experimental protocol for determining precise solubility in any given organic solvent system. This guide is intended to empower researchers, process chemists, and formulation scientists to make informed decisions, streamline development, and mitigate risks associated with solvent selection for reactions, purifications, and formulations involving 1-Cyclopropylethylboronic acid.

Introduction: The Critical Role of Solubility in Boronic Acid Chemistry

Boronic acids and their derivatives are cornerstones of modern synthetic chemistry, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Small, non-aromatic boronic acids, such as 1-Cyclopropylethylboronic acid, are increasingly sought-after as versatile building blocks for introducing complex three-dimensional motifs into drug candidates, thereby enhancing properties like metabolic stability and binding affinity.

The practical utility of any chemical reagent, however, is fundamentally governed by its solubility. For drug development professionals, solubility data is paramount for:

  • Process Development: Selecting appropriate solvents to ensure homogeneous reaction conditions, which directly impacts reaction kinetics, yield, and purity.

  • Purification: Designing efficient crystallization, extraction, and chromatographic purification strategies.

  • Formulation: Developing stable and deliverable dosage forms for preclinical and clinical studies.

This guide addresses the specific challenges and considerations for understanding and determining the solubility of 1-Cyclopropylethylboronic acid.

Physicochemical Properties of Cycloalkylboronic Acids

To understand the solubility of 1-Cyclopropylethylboronic acid, we must first examine its intrinsic properties and those of its parent compound, cyclopropylboronic acid.

PropertyCyclopropylboronic Acid1-Cyclopropylethylboronic Acid (Predicted)
Molecular Formula C₃H₇BO₂C₅H₁₁BO₂
Molecular Weight 85.90 g/mol [2]113.95 g/mol
Structure Cyclopropylboronic acid structureStructure not available in public databases. Assumed structure: Ethyl group at the 1-position of the cyclopropyl ring, attached to the boronic acid moiety.
Hydrogen Bond Donors 2[2]2
Hydrogen Bond Acceptors 2[2]2
Predicted LogP ~0.2-0.5~1.0-1.5 (Increased lipophilicity due to the ethyl group)

The key feature is the B(OH)₂ group, which is polar and capable of strong hydrogen bonding, both as a donor (the two -OH groups) and as an acceptor (the oxygen atoms). This dual nature dictates its interaction with solvents. The cyclopropylethyl group is nonpolar and lipophilic, and its increased size compared to a simple cyclopropyl group will enhance solubility in less polar organic solvents.

Core Principles Governing Boronic Acid Solubility

The solubility of a boronic acid is a complex interplay between the solid-state properties of the solute and its interaction with the solvent.

The Solute: Crystal Packing and Boroxine Formation

In the solid state, boronic acid molecules are often arranged in crystal lattices stabilized by extensive intermolecular hydrogen bonds, forming dimeric or polymeric structures.[3] Overcoming this crystal lattice energy is the first hurdle for dissolution.

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[4]

Figure 1: Reversible dehydration of boronic acid to its boroxine anhydride.

This equilibrium is crucial because the boroxine is typically much less polar and less soluble than the corresponding boronic acid, especially in polar solvents. The position of this equilibrium depends on the solvent, temperature, and the presence of water.[4] This can lead to inconsistencies in solubility measurements if the sample is not pure or if conditions are not carefully controlled.[4]

The Solvent: The "Like Dissolves Like" Paradigm

The ability of a solvent to dissolve a boronic acid depends on its ability to disrupt the intermolecular forces in the solute's crystal lattice and form favorable solute-solvent interactions.

  • Polar Protic Solvents (e.g., Alcohols): These can act as both hydrogen bond donors and acceptors, effectively solvating the -B(OH)₂ group. However, their utility can be complex due to potential esterification reactions with the boronic acid.

  • Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These are often excellent choices. Their ability to act as strong hydrogen bond acceptors allows them to break up the boronic acid's hydrogen-bonded network. Studies on phenylboronic acid show high solubility in ketones and ethers.[4][5][6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These are generally poor solvents for free boronic acids. They cannot effectively solvate the polar -B(OH)₂ group, leading to very low solubility.[4][5][6]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These offer intermediate polarity and can provide moderate solubility, sufficient for many synthetic applications.[1][4][5][6]

Predicted Solubility Profile of 1-Cyclopropylethylboronic Acid

While specific experimental data for 1-Cyclopropylethylboronic acid is not available, we can construct a reliable, predictive profile based on data from analogous compounds. The following table presents solubility data for phenylboronic acid, which serves as a well-studied model for the behavior of the boronic acid functional group in various solvent classes.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at 25 °C (298.15 K) (Data extrapolated and compiled from graphical representations in cited literature)

Solvent ClassSolventPolarity (Dielectric Constant)¹Mole Fraction (x) at ~25°CQualitative SolubilityReference
Ketone Acetone21.0~0.15High[5]
Ether Dipropyl Ether3.4~0.12High[5]
Chlorinated Chloroform4.8~0.02Moderate[5]
Hydrocarbon Methylcyclohexane2.0<0.001Very Low[5]

¹Dielectric constants from various sources, e.g.,[7].

Expert Interpretation and Prediction for 1-Cyclopropylethylboronic Acid:

  • High Solubility in Polar Aprotic Solvents: We predict that 1-Cyclopropylethylboronic acid will exhibit its highest solubility in polar aprotic solvents like acetone, tetrahydrofuran (THF), and ethyl acetate . The hydrogen bond accepting capability of these solvents is the dominant factor.

  • Moderate Solubility in Ethers and Chlorinated Solvents: Good solubility is also expected in ethers and chlorinated solvents like dichloromethane (DCM) . These are often ideal for synthetic reactions, balancing solubility with ease of removal.

  • Low to Negligible Solubility in Nonpolar Solvents: Solubility in nonpolar hydrocarbons such as hexanes, heptane, and toluene is expected to be very low . These solvents are more suitable as anti-solvents for crystallization and precipitation.

  • Impact of the Cyclopropylethyl Group: Compared to phenylboronic acid, the cyclopropylethyl group is more aliphatic and lipophilic. This structural change will likely increase its solubility in solvents of lower polarity (e.g., DCM, toluene) relative to its solubility in highly polar solvents, though the overall trend will remain the same.

Experimental Protocol for Solubility Determination (Dynamic Method)

To obtain precise, reliable data, an experimental determination is essential. The dynamic (polythermal) method is a trustworthy and efficient technique for measuring solubility.[1][4][5] It involves slowly heating a slurry of the solute in the solvent at a known composition until complete dissolution is observed.

Figure 2: Workflow for the dynamic (polythermal) solubility determination method.
Apparatus and Materials
  • Jacketed glass vessel with a magnetic stirrer.

  • Circulating fluid bath for precise temperature control (e.g., ±0.1 °C).

  • Calibrated digital thermometer.

  • Turbidity sensor or laser light source and detector to precisely observe the point of dissolution. Visual observation can be used but is less precise.

  • Analytical balance (±0.0001 g).

  • 1-Cyclopropylethylboronic acid (ensure high purity and dry).

  • Organic solvent of interest (anhydrous grade).

Step-by-Step Methodology
  • Preparation: Accurately weigh a specific amount of 1-Cyclopropylethylboronic acid and the chosen solvent into the glass vessel. The total composition (mole fraction) must be known precisely.

  • Equilibration: Place the vessel in the fluid bath and begin stirring vigorously to ensure a uniform suspension.

  • Heating: Start heating the mixture at a slow, controlled rate (e.g., 0.1-0.2 °C per minute). A slow heating rate is critical to ensure the system remains at thermal equilibrium.

  • Observation: Continuously monitor the turbidity of the solution. The solubility temperature (T_sol) is the exact temperature at which the last solid particles disappear, and the solution becomes perfectly clear.

  • Data Recording: Record the T_sol for the specific composition.

  • Iteration: Repeat steps 1-5 for several different compositions (mole fractions) to build a dataset.

  • Data Analysis: Plot the recorded solubility temperatures (T_sol) against the corresponding mole fractions (x) of the boronic acid. This plot represents the solubility curve for that specific solute-solvent system.

Conclusion and Recommendations

While direct quantitative data for 1-Cyclopropylethylboronic acid is not yet published, a strong predictive framework can be established based on fundamental chemical principles and data from analogous compounds.

  • Recommended Solvents for High Solubility: For creating stock solutions or running reactions requiring high concentrations, polar aprotic solvents such as THF, acetone, and 2-MeTHF are recommended.

  • Recommended Solvents for Reactions: For general synthetic applications, DCM and Ethyl Acetate often provide an optimal balance of solubility, reaction compatibility, and ease of workup.

  • Recommended Solvents for Purification: For crystallization, a binary solvent system is often effective. A good starting point would be to dissolve the compound in a minimal amount of a good solvent (e.g., Ethyl Acetate) and add a nonpolar anti-solvent (e.g., Heptane) until turbidity is observed, followed by controlled cooling.

Final Recommendation: The insights in this guide provide a robust starting point for solvent selection. However, for critical process development and optimization, it is imperative to use the provided experimental protocol to determine the precise solubility of 1-Cyclopropylethylboronic acid under the specific conditions of temperature and pressure relevant to your application.

References

  • MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Available at: [Link]

  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • KU ScholarWorks. (Date N/A). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • PMC. (Date N/A). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Available at: [Link]

  • ResearchGate. (Date N/A). Solubility of investigated compounds in water. Phenylboronic acid.... Available at: [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • Wiley-VCH. (Date N/A). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • PubChem - NIH. (Date N/A). Cyclopropylboronic acid. Available at: [Link]

  • PubChem - NIH. (Date N/A). Cyclobutylboronic acid. Available at: [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Cyclopropylboronic acid, pinacol ester. Available at: [Link]

  • PubChem - NIH. (Date N/A). Cyclopropanecarboxylic acid. Available at: [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Cyclopropyl-Substituted Boronic Acids: From Synthesis to Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropyl ring, a seemingly simple three-membered carbocycle, has emerged as a "privileged" motif in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a powerful tool to address multifaceted challenges in drug design, from enhancing potency to improving metabolic stability. Cyclopropyl-substituted boronic acids and their derivatives have become indispensable reagents for strategically introducing this valuable fragment. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical building blocks. We will delve into the causality behind common synthetic methodologies, examine their cornerstone application in Suzuki-Miyaura cross-coupling, and present field-proven insights into their role in developing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the full potential of cyclopropyl boronic acids in their discovery programs.

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The increasing prevalence of the cyclopropyl group in clinical candidates and FDA-approved drugs is not a matter of chance; it is a direct result of its unique and beneficial physicochemical properties.[1][2] Unlike flexible alkyl chains, the cyclopropyl ring imposes a rigid conformational constraint on a molecule. This rigidity can pre-organize a ligand into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target and often leading to a significant enhancement in potency.[3][4][5]

Key features of the cyclopropane ring that medicinal chemists exploit include:

  • Unique Geometry and Bonding: The three carbon atoms are coplanar, with strained C-C bonds (1.51 Å) that possess enhanced π-character.[3][4] This allows the ring to act as a bioisosteric replacement for functionalities like alkenes or even carbonyl groups, modulating electronic properties while maintaining a specific spatial orientation.[1][5]

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in analogous alkanes.[3][4] This intrinsic strength makes them less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug clearance. Strategically placing a cyclopropyl group at a known site of metabolism can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[1][3]

  • Improved Physicochemical Properties: Incorporation of this small, lipophilic group can fine-tune a compound's properties to overcome common drug discovery hurdles. It can enhance membrane permeability, decrease plasma clearance, and reduce off-target effects by improving selectivity.[3][4]

The confluence of these benefits makes the cyclopropyl fragment a versatile tool for addressing challenges in potency, selectivity, and pharmacokinetics.[4] Consequently, efficient and robust methods for its introduction are of paramount importance.

Cyclopropyl Boronic Acids: The Gateway Reagents

While several methods exist to form cyclopropane rings, the direct installation of a pre-formed cyclopropyl group onto an aromatic or heteroaromatic core is often the most efficient strategy in a discovery setting. Cyclopropyl boronic acids and their stable ester derivatives (e.g., pinacol esters) have become the reagents of choice for this purpose.[6][7]

Their utility is primarily rooted in their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] Compared to more reactive organometallic precursors like organozinc or Grignard reagents, boronic acids offer a superior balance of reactivity and stability.[6] They are typically crystalline, air- and moisture-stable solids that are easy to handle and store, a critical advantage in both library synthesis and scale-up operations.[6][10][11]

Synthesis of Cyclopropyl Boronic Acids and Their Derivatives

A reliable supply of high-purity cyclopropyl boronic acid is the foundation for its successful application. Several synthetic routes have been established, with the choice often depending on the starting materials, scale, and desired purity.

Primary Synthesis via Organometallic Intermediates

The most common and straightforward laboratory-scale synthesis involves the reaction of a cyclopropyl organometallic species with a boron electrophile.[6][8]

Causality of the Method: This approach leverages the well-established reactivity of Grignard or organolithium reagents. The cyclopropyl anion, generated in situ, is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate. The resulting borate complex is then hydrolyzed under acidic conditions to yield the final boronic acid. The choice of trimethyl or triisopropyl borate is often one of convenience and reaction temperature control.

Detailed Protocol: Synthesis of Cyclopropylboronic Acid

  • Grignard Formation: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux. Continue stirring until most of the magnesium has been consumed.

  • Borylation: Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of trimethyl borate in anhydrous THF and cool it to -78 °C. Slowly add the borate solution to the Grignard reagent via cannula. The temperature must be kept below -70 °C to prevent over-addition and the formation of borinic acid byproducts. Stir the mixture at this temperature for 2-3 hours.

  • Hydrolysis and Work-up: Allow the reaction to warm to room temperature. Slowly quench the reaction by adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl) cooled in an ice bath. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cyclopropylboronic acid can often be purified by recrystallization or silica gel chromatography.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Cyclopropyl Bromide Cyclopropyl Bromide Mg_THF Mg / THF Cyclopropyl Bromide->Mg_THF Initiation Grignard Cyclopropylmagnesium Bromide Mg_THF->Grignard Borate B(OMe)3 Grignard->Borate -78 °C Intermediate Borate Complex Borate->Intermediate Acid H3O+ Intermediate->Acid Product Cyclopropylboronic Acid Acid->Product Suzuki_Cycle cluster_reactants Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)-X L2 Pd0->PdII_ArX Oxidative Addition PdII_ArCp Ar-Pd(II)-Cp L2 PdII_ArX->PdII_ArCp Transmetalation PdII_ArCp->Pd0 Reductive Elimination Product Ar-Cp PdII_ArCp->Product ArX Ar-X ArX->PdII_ArX CpBOH2 Cp-B(OH)2 + Base CpBOH2->PdII_ArX

Sources

The Metabolic Stability of the 1-Cyclopropylethyl Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the 1-Cyclopropylethyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Among the vast arsenal of structural motifs employed to achieve this, small aliphatic rings, particularly the cyclopropyl group, have gained significant traction.[1] The 1-cyclopropylethyl group, a specific embodiment of this strategy, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic fate. This guide provides a comprehensive technical overview of the metabolic stability potential of the 1-cyclopropylethyl group, intended for researchers, scientists, and drug development professionals. We will delve into the underlying mechanistic principles, present robust experimental protocols for evaluation, and discuss the strategic implications for drug design.

The inclusion of a cyclopropyl ring is often a deliberate strategy to enhance metabolic stability.[2] This is largely attributed to the inherent strength of its C-H bonds, which are shorter and stronger than those in more conventional alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] However, the metabolic landscape is complex, and the stability of the 1-cyclopropylethyl group is not absolute. A thorough understanding of its potential metabolic pathways, including the risks of bioactivation, is critical for its successful application in drug discovery.

Metabolic Pathways of the 1-Cyclopropylethyl Group: A Double-Edged Sword

The metabolism of the 1-cyclopropylethyl group is primarily governed by the enzymatic machinery of the liver, with cytochrome P450 (CYP) enzymes playing a central role.[4][5] While generally more resistant to metabolism than linear alkyl chains, this moiety can undergo several transformations that impact its stability and safety profile.

Oxidative Metabolism: The Primary Route

The most common metabolic pathway for the 1-cyclopropylethyl group is oxidation, catalyzed by CYP enzymes.[6] This can occur at several positions:

  • Hydroxylation of the Ethyl Chain: The methylene and methyl groups of the ethyl portion are susceptible to hydroxylation. This is often the most facile oxidation, leading to the formation of primary and secondary alcohols.

  • Hydroxylation of the Cyclopropyl Ring: Direct oxidation of the cyclopropyl ring can also occur, though it is generally less favored due to the higher C-H bond dissociation energy.[6]

  • Oxidation at the Tertiary Carbon: The carbon atom connecting the cyclopropyl ring and the ethyl group is a tertiary center and can be a site for hydroxylation.

Ring-Opening and Bioactivation: A Potential Liability

A more concerning metabolic fate of the 1-cyclopropylethyl group is the potential for ring-opening, which can lead to the formation of reactive metabolites.[6] This process is often initiated by a CYP-mediated hydrogen atom abstraction from the cyclopropyl ring, forming a cyclopropyl radical. This radical can then undergo a rapid ring-opening rearrangement to a more stable linear radical.[7] This reactive species can then be trapped by cellular nucleophiles, such as glutathione (GSH), to form stable adducts.[6] The formation of such adducts is a red flag in drug development as it can be associated with idiosyncratic adverse drug reactions.[6]

It is crucial to note that the propensity for ring-opening and bioactivation can be influenced by the surrounding chemical environment of the 1-cyclopropylethyl group. For instance, the presence of an adjacent amine group can significantly increase the risk of bioactivation.[6]

Caption: Potential metabolic pathways of the 1-cyclopropylethyl group.

Experimental Assessment of Metabolic Stability

A robust evaluation of the metabolic stability of drug candidates containing the 1-cyclopropylethyl group relies on a tiered in vitro experimental approach. The two most fundamental assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYPs, present in liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a phosphate buffer solution (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Data Presentation: Comparative Metabolic Stability in Human Liver Microsomes

CompoundMoietyIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Analog A 1-Cyclopropylethyl4515.4
Analog B Isopropyl2034.7
Analog C tert-Butyl>60<11.6
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active uptake and efflux transporters.

Experimental Protocol: Hepatocyte Stability Assay

  • Cell Culture:

    • Thaw and culture cryopreserved human hepatocytes according to the supplier's protocol.

  • Incubation:

    • Incubate the cultured hepatocytes with the test compound (typically at 1 µM) in a suitable medium at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension and medium.

    • Quench the metabolic activity by adding ice-cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Process the samples as described for the microsomal stability assay.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of disappearance of the parent compound to determine the half-life and intrinsic clearance.

Caption: General workflow for in vitro metabolic stability assays.

Screening for Reactive Metabolites: The Glutathione (GSH) Trapping Assay

Given the potential for bioactivation of the 1-cyclopropylethyl group, it is imperative to screen for the formation of reactive metabolites. The most common in vitro method for this is the glutathione (GSH) trapping assay.

Experimental Protocol: GSH Trapping Assay

  • Incubation:

    • Perform a liver microsomal incubation as described previously, but with the addition of a high concentration of glutathione (GSH, typically 5-10 mM) to the incubation mixture.

    • Include a control incubation without NADPH to identify any non-enzymatic adduct formation.

  • Sample Analysis:

    • After quenching the reaction, analyze the samples by LC-MS/MS.

    • Specifically search for the mass of the parent compound plus the mass of glutathione (or a fragment thereof) to identify potential GSH adducts.

  • Structural Elucidation:

    • If potential GSH adducts are detected, perform further structural characterization using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to determine the site of GSH conjugation.

Structure-Metabolism Relationships and Strategic Considerations

The metabolic stability of the 1-cyclopropylethyl group is not an intrinsic property but is highly dependent on its chemical context. Medicinal chemists can strategically modify the parent molecule to mitigate metabolic liabilities.

  • Blocking Metabolic Hotspots: If hydroxylation of the ethyl chain is a major metabolic pathway, substitution at these positions with groups that are resistant to oxidation (e.g., fluorine) can enhance stability.

  • Modulating Electronic Properties: The electronic nature of the groups surrounding the 1-cyclopropylethyl moiety can influence the likelihood of CYP-mediated oxidation. Electron-withdrawing groups in proximity may decrease the susceptibility to oxidation.

  • Steric Hindrance: Introducing steric bulk near the 1-cyclopropylethyl group can hinder the access of metabolizing enzymes, thereby improving stability.

  • Bioisosteric Replacement: In cases where the 1-cyclopropylethyl group is identified as a significant metabolic liability, particularly with respect to reactive metabolite formation, its replacement with another group that maintains the desired pharmacological activity but has a more favorable metabolic profile may be necessary. For example, a gem-dimethyl group has been successfully used to replace a cyclopropyl ring to avert bioactivation.[6]

Conclusion: A Valuable Tool with Caveats

The 1-cyclopropylethyl group is a valuable tool in the medicinal chemist's toolbox for enhancing the metabolic stability and overall pharmacokinetic properties of drug candidates.[3] Its rigid structure and resistance to oxidative metabolism can lead to a longer in vivo half-life and improved bioavailability.[2] However, this guide underscores that the metabolic stability of this moiety is not guaranteed and must be rigorously evaluated on a case-by-case basis. The potential for CYP-mediated ring-opening and the formation of reactive metabolites is a significant liability that necessitates careful assessment using in vitro tools such as the GSH trapping assay. By understanding the underlying metabolic pathways and employing the experimental strategies outlined herein, researchers can harness the benefits of the 1-cyclopropylethyl group while mitigating its potential risks, ultimately contributing to the development of safer and more effective medicines.

References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Scott, J. S., & Jones, A. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 945–964. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. The FASEB Journal, 32(S1), lb385. [Link]

  • Murray, M. (2006). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 7(4), 349–363. [Link]

  • Guengerich, F. P., & Yoshimoto, F. K. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Khan Academy. (2010, December 29). Cytochrome P450: Radicals in a Biochemical Setting [Video]. YouTube. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8897–8923. [Link]

  • Guengerich, F. P., Willard, R. J., Shea, J. P., Richards, L. E., & Macdonald, T. L. (1984). Mechanism-based inactivation of cytochrome P-450 by heteroatom-substituted cyclopropanes and formation of ring-opened products. Journal of the American Chemical Society, 106(21), 6446–6447. [Link]

  • Bhatia, R., & Sharma, A. K. (2011).
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8897–8923. [Link]

  • Obach, R. S., Walker, G. S., & Miller, H. R. (2013). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. Xenobiotica, 43(11), 945–955. [Link]

  • El-Sayed, N. N. E., El-Malah, A. A., & Ali, M. M. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Guengerich, F. P. (2009). Unusual Cytochrome P450 Enzymes and Reactions. Journal of Biological Chemistry, 284(45), 30841–30845. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Politzer, P., & Murray, J. S. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules, 24(17), 3119. [Link]

  • Obach, R. S., Walker, G. S., Miller, H. R., & Shipley, T. J. (2013). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 43(11), 945–955. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2006). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 128(10), 3346–3354. [Link]

  • LibreTexts. (2024). 1.5: Drug Metabolism. Chemistry LibreTexts. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2018). Bioisosterism in Drug Discovery and Development - An Overview. Current Bioactive Compounds, 14(1), 16–33. [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 1-Cyclopropylethylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1-Cyclopropylethylboronic Acid

Executive Summary

Coupling 1-Cyclopropylethylboronic acid (1-CPEBA) presents a "perfect storm" of challenges in palladium catalysis. As a secondary alkyl nucleophile, it suffers from slow transmetallation due to steric hindrance at the


-carbon. More critically, it possesses 

-hydrogens prone to rapid

-hydride elimination, leading to vinylcyclopropane or ethylidenecyclopropane side products rather than the desired cross-coupled adduct.

This guide moves beyond standard aryl-aryl protocols (e.g., Pd(PPh3)4) which will fail for this substrate. Instead, we define two high-performance protocols utilizing bulky, electron-rich phosphine ligands (RuPhos and


) designed to accelerate reductive elimination over 

-hydride elimination.

Mechanistic Insight: The "Race Against Time"

To successfully couple 1-CPEBA, one must understand the kinetic competition at the heart of the catalytic cycle. The critical failure mode is not oxidative addition, but the stability of the alkyl-palladium intermediate.

The Challenge: -Hydride Elimination

Once the secondary alkyl group transmetallates onto the palladium center, the complex has two paths:[1]

  • Reductive Elimination (Desired): Forms the C-C bond.[2]

  • 
    -Hydride Elimination (Parasitic):  The Pd center strips a hydrogen from the 
    
    
    
    -position, releasing an alkene and killing the catalyst cycle.

Figure 1: Catalytic Cycle & Kinetic Traps

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting for 2° Alkyls) OxAdd->TransMet + 1-CPEBA / Base PdAlkyl Sec-Alkyl-Pd-Ar Complex (CRITICAL JUNCTURE) TransMet->PdAlkyl RedElim Reductive Elimination (Product Formation) PdAlkyl->RedElim Fast with Bulky Ligands (RuPhos/P(tBu)3) BetaElim β-Hydride Elimination (Side Product: Vinylcyclopropane) PdAlkyl->BetaElim Spontaneous if Ligand is Small RedElim->Pd0

Caption: The kinetic competition between productive Reductive Elimination (Green) and parasitic


-Hydride Elimination (Red).

Critical Parameter Optimization

The Ligand: Steric Bulk is Non-Negotiable

Standard ligands (PPh3, dppf) are too small. They allow the Pd-Alkyl complex to rotate into a conformation favorable for


-hydride elimination.
  • RuPhos (Buchwald): The dialkylbiaryl structure creates a protective pocket, forcing the substrate into a geometry that favors reductive elimination.

  • 
     (Fu):  The extreme cone angle promotes the formation of mono-ligated Pd species (
    
    
    
    ), which are highly active for difficult transmetallations.
The Boron Source: Acid vs. Ester

While the request specifies the Boronic Acid , secondary alkyl boronic acids are prone to protodeboronation (loss of boron) and dehydration (boroxine formation).

  • Recommendation: If the acid (1-CPEBA) is the starting material, use a biphasic system (Toluene/Water) to buffer the boroxine/acid equilibrium, or convert in situ to the Boronate Ester using pinacol.

Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended for Robustness)

Best for: High yields, preventing isomerization, and broad substrate scope.

Materials:

  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Reagent: 1-Cyclopropylethylboronic acid (1.5 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)2 (5 mol%) + RuPhos (10 mol%).

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Ar flow, add Aryl Halide (1.0 mmol), 1-CPEBA (1.5 mmol), RuPhos Pd G4 (0.02 mmol), and

    
     (3.0 mmol) to a reaction vial.
    
  • Solvate: Add degassed Toluene (4.5 mL) and Water (0.5 mL).

  • Seal & Heat: Cap the vial (Teflon septum). Heat to 80°C for 12–24 hours with vigorous stirring (1000 rpm).

    • Why 80°C? Higher temps (>100°C) increase protodeboronation of the secondary alkyl group.

  • Monitor: Check LCMS for the product mass. Look for "M-2" peaks indicating alkene formation (elimination product).

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    

Data Summary: Protocol A Expectations

Parameter Specification
Primary Side Product Protodeboronation (Ar-H)
Isomerization Risk Low (RuPhos suppresses chain walking)

| Water Tolerance | High (Biphasic system helps solubilize base) |

Protocol B: The "Fu" Method (For Sterically Congested Partners)

Best for: Extremely hindered aryl halides (e.g., ortho-substituted) where transmetallation is the bottleneck.

Materials:

  • Catalyst:

    
     (5 mol%)
    
  • Base: CsF (2.0 equiv) or KOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Preparation: This catalyst is air-sensitive. All solids must be weighed in a glovebox.

  • Charge: Add Aryl Halide, 1-CPEBA,

    
    , and Base to the vial.
    
  • Solvate: Add anhydrous Dioxane.

  • Reaction: Stir at RT to 60°C .

    • Insight: Greg Fu’s conditions often work at lower temperatures, which preserves the cyclopropyl ring integrity.

  • Quench: Filter through a silica plug immediately after completion to remove active Pd species.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields.

Figure 2: Optimization Logic Flow

Optimization Start Analyze Crude LCMS Issue1 Observation: Starting Material (Ar-X) Remains Start->Issue1 Issue2 Observation: Des-Bromo Product (Ar-H) Start->Issue2 Issue3 Observation: Alkene Side Product Start->Issue3 Action1 Oxidative Addition Failed. Switch to Pd-XPhos or Pd-P(tBu)3 Issue1->Action1 Action2 Protodeboronation. 1. Switch Base to K3PO4 (anhydrous) 2. Use Boronic Ester (Bpin) Issue2->Action2 Action3 Beta-Hydride Elimination. 1. Increase Ligand Bulk (RuPhos) 2. Lower Temp to 60°C Issue3->Action3

Caption: Diagnostic logic for common Suzuki coupling failure modes.

References

  • RuPhos for Secondary Alkyl Coupling

    • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. Link

    • Context: Describes the utility of Buchwald ligands (RuPhos/SPhos)
  • P(t-Bu)

    • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[3] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663. Link

    • Context: The foundational work for using tri-tert-butylphosphine to activ
  • Secondary Alkyl Boronic Acid Stability

    • Sandrock, D. L., Jean-Gérard, L., Chen, C. Y., Dreher, S. D., & Molander, G. A. (2010). Stereoselective Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. Journal of the American Chemical Society, 132(48), 17108-17110. Link

    • Context: Discusses the stability issues of secondary alkyl boron species and the advantages of BF3K salts or esters.
  • Protodeboronation Mechanisms

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society, 139(37), 13156-13165. Link

    • Context: While focused on aryls, the mechanistic insights on base-mediated decomposition apply directly to the fragility of the 1-CPEBA acid.

Sources

palladium-catalyzed cross-coupling using 1-Cyclopropylethylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis

The incorporation of the 1-cyclopropylethyl motif is a high-value strategy in medicinal chemistry. It offers a unique combination of steric bulk, lipophilicity modulation, and metabolic stability (blocking


-oxidation sites). However, the installation of this group via Palladium-catalyzed Suzuki-Miyaura cross-coupling presents a specific set of challenges that distinguish it from standard aryl-aryl couplings.

The Core Challenge: 1-Cyclopropylethylboronic acid is a secondary alkylboronic acid possessing


-hydrogens. In the catalytic cycle, the resulting alkyl-palladium intermediate is prone to rapid 

-hydride elimination
, leading to the formation of vinylcyclopropane or ethylidenecyclopropane isomers rather than the desired cross-coupled product. Furthermore, the free boronic acid is susceptible to protodeboronation and oxidation.

The Solution: To achieve high yields and fidelity, the reaction kinetics must be manipulated to favor reductive elimination over


-hydride elimination. This is achieved through the use of:
  • Bulky, Electron-Rich Ligands (Buchwald Type): Ligands like SPhos and RuPhos facilitate oxidative addition and, crucially, accelerate reductive elimination due to steric crowding.

  • Boronate Derivatives: Converting the unstable boronic acid to a pinacol ester (BPin) or potassium trifluoroborate (BF3K) salt significantly enhances stability and shelf-life.

Part 2: Mechanistic Insight & Causality

Understanding the "Race Against Time" in the catalytic cycle is essential for troubleshooting.

The "Danger Zone": -Hydride Elimination

Once the transmetalation occurs, the Palladium center is bonded to the secondary alkyl group. At this stage, two pathways compete:

  • Path A (Desired): Reductive Elimination

    
     Product + Pd(0)
    
  • Path B (Undesired):

    
    -Hydride Elimination 
    
    
    
    Alkene + Pd-H

For 1-cyclopropylethyl substrates, Path B is driven by the presence of


-hydrogens on the methyl group. While the cyclopropyl ring strain disfavors elimination towards the ring (exocyclic double bond formation), elimination towards the methyl group is kinetically accessible.
Visualizing the Competition

The following diagram illustrates the catalytic cycle and the critical decision points where ligand choice dictates the outcome.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet R-B(OH)2 / Base PdAlkyl Sec-Alkyl-Pd-Ar Intermediate (The Danger Zone) TransMet->PdAlkyl RedElim Reductive Elimination (Product Formation) PdAlkyl->RedElim Fast with Bulky Ligands (SPhos, RuPhos) BetaElim β-Hydride Elimination (Isomerization/Side Products) PdAlkyl->BetaElim Slow Transmetalation or Small Ligands RedElim->Pd0 Regenerates Catalyst BetaElim->Pd0 Dead Cycle

Caption: The "Danger Zone" (Red) represents the critical competition. Bulky ligands accelerate the Green path.

Part 3: Experimental Protocols

Pre-requisite: Reagent Stability

Commercially available 1-cyclopropylethylboronic acid is often supplied as the pinacol ester or should be converted to it immediately. The free acid degrades rapidly.

  • Recommendation: Use 1-Cyclopropylethylboronic acid pinacol ester for all protocols below.

Protocol A: The "Gold Standard" (High Difficulty Substrates)

This protocol utilizes SPhos Pd G3 or RuPhos Pd G3 , which are precatalysts that generate the active mono-ligated Pd(0) species efficiently. This is the most robust method for secondary alkyl coupling.

Materials:

  • Aryl Halide (1.0 equiv)

  • 1-Cyclopropylethylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (2-5 mol%) [CAS: 1445085-55-1]

  • Base: Potassium Phosphate Tribasic (K3PO4), anhydrous (3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronate Ester (1.2 mmol), SPhos Pd G3 (0.02 mmol), and K3PO4 (3.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times (Critical: Oxygen poisons the catalyst).

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 90°C - 100°C . Stir vigorously (1000 rpm) for 12-18 hours.

    • Note: Vigorous stirring is essential for the biphasic system.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc. Dry organics over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography.

Protocol B: The "Standard" (Robust Substrates)

For electron-deficient aryl chlorides or bromides where oxidative addition is facile, the standard Pd(dppf) conditions often suffice and are more cost-effective.

Materials:

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Combine Aryl Halide, Boronate Ester, Pd(dppf)Cl2, and K2CO3 in a vial.

  • Evacuate/Backfill with Argon.

  • Add Dioxane/Water mixture.

  • Heat to 80°C for 4-16 hours.

  • Caution: If significant isomerization (alkene formation) is observed by LCMS, switch immediately to Protocol A.

Part 4: Data & Troubleshooting

Optimization Matrix

Use this table to guide your condition screening if the initial protocols fail.

VariableRecommendationRationale
Ligand SPhos > RuPhos > XPhosSPhos is exceptionally good at promoting reductive elimination for secondary alkyls.
Base K3PO4 > K2CO3 > Cs2CO3Anhydrous phosphate provides the optimal basicity without promoting excessive protodeboronation.
Solvent Toluene/H2O > Dioxane/H2OBiphasic toluene systems often suppress protodeboronation better than miscible ethers.
Additives None Avoid additives like CuI unless specifically required for a Stille-type hybrid, as they can complicate the mechanism.
Common Issues & Fixes
SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation or Slow Ox-AddIncrease Temp to 110°C; Switch to XPhos Pd G3 for aryl chlorides.
Protodeboronation (Ar-H observed)Boronate instabilityUse excess boronate (2.0 equiv) ; Reduce water content (use 20:1 ratio); Lower temp to 80°C.
Isomerization (Vinylcyclopropane)

-Hydride Elimination dominant
CRITICAL: Switch to SPhos or RuPhos . Increase catalyst loading to speed up the cycle.
Homocoupling (Ar-Ar)Oxidative homocouplingEnsure rigorous degassing of solvents. Oxygen promotes homocoupling.

Part 5: References

  • Suzuki-Miyaura Cross-Coupling of Secondary Alkylboronic Acids:

    • Citation: Doucet, H. (2008). "Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives." European Journal of Organic Chemistry.[2]

    • Relevance: Foundational review on the challenges of secondary alkyl coupling.

  • SPhos/RuPhos Ligand Efficacy:

    • Citation: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Secondary Alkylboronic Acids." Journal of the American Chemical Society, 130(24), 7538–7539.

    • Relevance: Establishes SPhos/RuPhos as the premier ligands for preventing beta-hydride elimination in secondary alkyl substrates.

  • Specific Application to Cyclopropyl-Alkyl Motifs:

    • Citation: Patents US12297203B2 & US20240262826A1.

    • Relevance: Validates the use of Pd(dppf) and SPhos conditions for 1-cyclopropylethyl boronate esters in active pharmaceutical ingredient (API) synthesis.

  • Preparation of Pinacol Esters:

    • Citation: Li, H., et al. (2020). "Synthesis of Arylboronic Pinacol Esters." Organic Syntheses, 97, 1-11.[3] (General methodology adapted for alkyl systems via Grignard).

    • Relevance: Provides context for converting unstable acids to esters.

Sources

Application Notes & Protocols: A Guide to sp³-sp² Cross-Coupling with 1-Cyclopropylethylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Three-Dimensionality in Modern Chemistry

The landscape of medicinal chemistry is increasingly focused on molecules with greater three-dimensional complexity. The introduction of sp³-hybridized centers into flat, aromatic sp² systems can significantly enhance pharmacological properties such as solubility, metabolic stability, and binding affinity. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, has been pivotal in forging C(sp²)-C(sp²) bonds.[1] However, extending this powerful methodology to the coupling of sp³-hybridized alkylboron reagents, particularly secondary systems, presents a unique set of challenges that necessitate carefully designed protocols.

This guide provides a detailed protocol and mechanistic insights for the sp³-sp² Suzuki-Miyaura cross-coupling of 1-cyclopropylethylboronic acid with aryl halides. This specific substrate is of interest due to the prevalence of the cyclopropyl motif in pharmaceuticals, where it can act as a metabolically stable bioisostere for various functional groups. The protocol herein is designed to be a robust starting point for researchers looking to incorporate this valuable structural unit into their target molecules.

The Mechanistic Nuances of sp³-sp² Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] While the fundamental pathway is conserved in sp³-sp² couplings, the nature of the alkylboron reagent introduces specific challenges that must be addressed through careful selection of reaction parameters.

1. Oxidative Addition: A Pd(0) complex initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) intermediate. The reactivity of the aryl halide follows the general trend of I > Br > Cl > F.[3] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is crucial to facilitate this step.

2. Transmetalation: This is often the rate-limiting step in sp³-sp² couplings. The alkyl group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4] A significant competing pathway for secondary alkyl groups is β-hydride elimination , where a hydrogen atom on the carbon adjacent to the palladium-bound carbon is eliminated, leading to the formation of an alkene and a palladium-hydride species. This side reaction is a primary cause of low yields and the formation of undesired byproducts.

3. Reductive Elimination: The final step involves the formation of the new C(sp³)-C(sp²) bond and regeneration of the Pd(0) catalyst. This step is typically fast for alkyl-aryl coupling partners.

Visualizing the Catalytic Cycle

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle for sp³-sp² coupling.

Key Considerations for Coupling with 1-Cyclopropylethylboronic Acid

The structure of 1-cyclopropylethylboronic acid, a secondary alkylboronic acid containing β-hydrogens, necessitates specific strategies to ensure a successful reaction.

  • Stability of the Boron Reagent: Secondary alkylboronic acids can be prone to decomposition. For improved stability and handling, it is often advantageous to convert them to their corresponding potassium trifluoroborate salts or boronic esters (e.g., pinacol ester).[5] Potassium trifluoroborates are generally stable, crystalline solids that can be easily handled and stored.[6]

  • Choice of Catalyst and Ligand: To overcome the challenges of slow oxidative addition (especially with aryl chlorides) and to suppress β-hydride elimination, the choice of the palladium catalyst and phosphine ligand is critical.

    • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

    • Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective. Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and n-BuPAd₂ (n-butyldiadamantylphosphine) have demonstrated excellent performance in couplings of secondary alkylboron reagents.[7][8] These ligands promote the desired reductive elimination over β-hydride elimination.

  • Base and Solvent System: The base is crucial for the formation of the active boronate species, and the solvent influences the solubility of the reagents and the reaction rate.

    • Base: Strong, non-nucleophilic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices.[9]

    • Solvent: A mixture of an organic solvent and water is typically used. A combination of tetrahydrofuran (THF) and water or toluene and water can be effective. The aqueous component facilitates the dissolution of the base and the formation of the boronate.[10]

Recommended Protocol: sp³-sp² Coupling of 1-Cyclopropylethylboronic Acid with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates. It is recommended to perform the reaction on a small scale first to determine the optimal conditions. For enhanced stability, this protocol utilizes the potassium trifluoroborate salt of 1-cyclopropylethylboronic acid.

Preparation of Potassium 1-Cyclopropylethyltrifluoroborate
  • Dissolve 1-cyclopropylethylboronic acid (1.0 equiv) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 equiv) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Remove the solvent in vacuo.

  • Extract the resulting solid with hot acetone or acetonitrile to isolate the potassium trifluoroborate salt.

Cross-Coupling Reaction

Figure 2. Experimental workflow for the sp³-sp² Suzuki-Miyaura cross-coupling.

Materials and Reagents:

Reagent/MaterialPurpose
Aryl halide (e.g., aryl bromide or chloride)Electrophilic coupling partner
Potassium 1-cyclopropylethyltrifluoroborateNucleophilic coupling partner
Palladium(II) acetate (Pd(OAc)₂)Catalyst precursor
XPhos or n-BuPAd₂Ligand
Cesium carbonate (Cs₂CO₃)Base
Tetrahydrofuran (THF) or Toluene, anhydrousOrganic solvent
Water, degassedCo-solvent
Reaction vessel (e.g., Schlenk tube or vial)Reaction container
Magnetic stirrer and hotplateFor mixing and heating
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere

Stoichiometry and Loading:

ComponentStoichiometry (equiv)Catalyst Loading (mol%)
Aryl halide1.0-
Potassium 1-cyclopropylethyltrifluoroborate1.5-
Pd(OAc)₂-2-4
Ligand (e.g., XPhos)-4-8 (1:2 Pd:Ligand ratio)
Cs₂CO₃3.0-

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium 1-cyclopropylethyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and cesium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., THF or toluene) and degassed water to achieve the desired solvent ratio (typically between 5:1 to 10:1 organic:water).

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-cyclopropylethyl-substituted arene.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient oxidative addition (especially with aryl chlorides).Increase temperature. Switch to a more electron-rich ligand (e.g., from XPhos to n-BuPAd₂).[7] Use an aryl bromide or iodide if possible.
Catalyst decomposition.Ensure rigorous exclusion of oxygen. Use a pre-catalyst system.
β-Hydride Elimination Suboptimal ligand or reaction temperature.Use a bulkier ligand. Lower the reaction temperature.
Protodeboronation Presence of excess water or protic sources.Use the trifluoroborate salt. Ensure anhydrous organic solvent. Minimize the amount of water in the co-solvent mixture.
Homocoupling Side reaction of the boronic acid or aryl halide.Lower catalyst loading. Adjust the stoichiometry of the coupling partners.

Conclusion

The sp³-sp² Suzuki-Miyaura cross-coupling of 1-cyclopropylethylboronic acid (or its trifluoroborate salt) is a powerful method for introducing valuable three-dimensional structural motifs into aromatic systems. Success in this transformation hinges on a rational selection of catalyst, ligand, base, and solvent to favor the desired catalytic cycle over competing side reactions like β-hydride elimination. By understanding the mechanistic principles and following a robust experimental protocol, researchers can effectively leverage this reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. J. Org. Chem.2008 , 73 (19), 7481–7485. [Link]

  • Soderquist, J. A., et al. Aryl and vinyl cyclopropanes through the in situ generation of B-cyclopropyl-9-BBN and its Suzuki–Miyaura coupling. Tetrahedron Lett.2003 , 44 (33), 6257-6260. [Link]

  • Wang, L., et al. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein J. Org. Chem.2012 , 8, 1319-1325. [Link]

  • Organic Chemistry Portal. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. [Link]

  • Ou-Yang, J.-P., et al. Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers. ChemistryOpen2021 , 10 (1), 10-14. [Link]

  • Biffis, A., et al. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Molecules2014 , 19 (10), 16362-16373. [Link]

  • Dreher, S. D., et al. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. J. Am. Chem. Soc.2008 , 130 (3), 912–913. [Link]

  • Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. J. Org. Chem.2008 , 73 (19), 7481–7485. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mondal, S., et al. Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. J. Phys. Chem. A2013 , 117 (36), 8756–8767. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Top. Organomet. Chem.2009 , 29, 1–35. [Link]

  • Liu, J., et al. Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers. ChemRxiv. 2023 . [Link]

  • Molander, G. A., et al. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. J. Org. Chem.2009 , 74 (15), 5446–5450. [Link]

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Application Note: Incorporating 1-Cyclopropylethylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In modern drug discovery, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1][2] Its incorporation into a drug candidate can profoundly and beneficially impact its pharmacological profile. The three-membered ring's inherent strain results in shorter, stronger, and more polarized C-H bonds.[3] This unique geometry and electronic character confers several key advantages:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][3] This can increase a compound's half-life and bioavailability.

  • Improved Potency and Binding: The rigid structure of the cyclopropyl ring acts as a conformational constraint, locking a molecule into its bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for its biological target.[1]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other common groups like gem-dimethyl or vinyl moieties to fine-tune critical properties such as lipophilicity (LogP) and aqueous solubility, thereby optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

1-Cyclopropylethylboronic acid is a key building block that enables the direct installation of the valuable 1-cyclopropylethyl fragment onto aromatic and heteroaromatic cores via robust and versatile cross-coupling methodologies. This guide provides a detailed overview of its application, focusing on the Suzuki-Miyaura cross-coupling reaction, and offers practical protocols for its successful implementation in a research setting.

Physicochemical Properties and Handling

Proper handling and storage of boronic acids are critical for ensuring their reactivity and obtaining reproducible results. Alkylboronic acids, in particular, can be susceptible to environmental factors.

PropertyValue
Chemical Formula C₅H₁₁BO₂
Molecular Weight 113.95 g/mol
Appearance White to off-white solid
CAS Number 1256355-63-3

Storage and Handling Recommendations:

  • Anhydrous Conditions: Boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, through the loss of water. While boroxines are also competent coupling partners, the exact ratio of acid to boroxine can be difficult to determine and may affect reaction stoichiometry.[4] Therefore, it is recommended to store 1-Cyclopropylethylboronic acid in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidative Stability: Boronic acids can be susceptible to oxidation.[5][6] Avoid prolonged exposure to air and store in a tightly sealed container in a cool, dark place.

  • Weighing: Due to its potential to absorb moisture, it is advisable to weigh the reagent quickly and in a low-humidity environment if possible.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp³) bonds with high efficiency and broad functional group tolerance.[7][8] 1-Cyclopropylethylboronic acid is an excellent substrate for this reaction, allowing for its coupling with a wide variety of aryl and heteroaryl halides or triflates.

Mechanistic Overview

The catalytic cycle is generally understood to proceed through three key steps:[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄), forming a boronate species. This species then transfers the cyclopropylethyl group to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic fragments (aryl and cyclopropylethyl) on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Detailed Protocol: Suzuki-Miyaura Coupling of 1-Cyclopropylethylboronic acid with an Aryl Bromide

This protocol provides a general procedure that serves as an excellent starting point for optimization. The choice of catalyst, ligand, base, and solvent can be critical, especially for challenging substrates.

Materials and Reagents
  • Aryl bromide (1.0 eq.)

  • 1-Cyclopropylethylboronic acid (1.5 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen)

  • Syringes and needles

  • Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow Diagram

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Setup 1. Add Solids: - Aryl Bromide - Boronic Acid - K₃PO₄ - Pd(OAc)₂/SPhos Inert 2. Evacuate & Backfill with Ar/N₂ (3 cycles) Setup->Inert Solvents 3. Add Degassed Dioxane/Water Inert->Solvents Heat 4. Heat to 80-100 °C Solvents->Heat Start Reaction Monitor 5. Monitor by TLC or LC-MS Heat->Monitor Quench 6. Quench with Water & Extract with EtOAc Monitor->Quench Reaction Complete Dry 7. Dry Organic Layer (Na₂SO₄), Filter Quench->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Purify via Flash Chromatography Concentrate->Purify Product Product Purify->Product Final Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 1-Cyclopropylethylboronic acid (1.5 mmol, 1.5 eq.), K₃PO₄ (3.0 mmol, 3.0 eq.), Pd(OAc)₂ (0.02 mmol, 0.02 eq.), and SPhos (0.04 mmol, 0.04 eq.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₃PO₄ is an effective base for activating the boronic acid.[9] Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition and reductive elimination steps, particularly for sterically hindered secondary alkylboronic acids.[7]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction is free of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent mixture should be thoroughly degassed by sparging with argon or nitrogen for 15-20 minutes prior to use.

    • Rationale: A mixture of an organic solvent and water is common for Suzuki couplings, as water can aid in dissolving the base and facilitate the transmetalation step.[11]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).

  • Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and transfer to a separatory funnel. Extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications and Case Studies in Drug Discovery

The 1-cyclopropylethyl motif has been successfully incorporated into a number of drug candidates across various therapeutic areas. The ability to install this group using robust chemistry makes 1-Cyclopropylethylboronic acid a valuable tool for lead optimization campaigns.

Drug Candidate/SeriesTherapeutic AreaBiological TargetSignificance of Cyclopropylethyl Group
HCV NS5B Polymerase Inhibitors AntiviralHepatitis C Virus NS5BThe cyclopropyl group provides conformational restriction, enhancing binding affinity to an allosteric site on the polymerase.
Janus Kinase (JAK) Inhibitors Autoimmune DiseasesJAK family kinasesActs as a key hydrophobic interaction moiety within the ATP-binding pocket, contributing to potency and selectivity.
mTOR Inhibitors OncologymTOR KinaseUsed to probe structure-activity relationships, where the cyclopropyl group often improves metabolic stability compared to other alkyl groups.
Illustrative Pathway: JAK-STAT Signaling

Many inflammatory and autoimmune diseases are driven by overactive cytokine signaling, which is often mediated by the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Small molecule inhibitors that target the ATP-binding site of JAKs are a major therapeutic class. The 1-cyclopropylethyl group can be strategically employed to interact with hydrophobic regions of this pocket, enhancing inhibitor potency.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., containing 1-cyclopropylethyl) Inhibitor->JAK Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Binding Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure a truly inert atmosphere; use fresh Pd catalyst and high-purity, degassed solvents.
2. Inefficient BaseTry an alternative base such as Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered and dry.
3. Low Reaction TemperatureIncrementally increase the temperature (e.g., to 110 °C), or consider switching to a sealed microwave vial to safely reach higher temperatures.
Significant Side Products 1. ProtodeborylationMinimize water content if this is observed. Run the reaction under strictly anhydrous conditions with an anhydrous base like KF.
2. Homocoupling of Aryl HalideLower the catalyst loading. Ensure slow and even heating.
Inconsistent Yields 1. Boronic Acid DegradationStore boronic acid properly under inert gas and desiccated conditions.
2. Variable Catalyst ActivityUse a pre-catalyst (e.g., SPhos Pd G3) for more consistent generation of the active Pd(0) species.

Conclusion

1-Cyclopropylethylboronic acid is a powerful and versatile building block for modern medicinal chemistry. Its use in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating the metabolically robust and conformationally constrained 1-cyclopropylethyl moiety into drug candidates. By understanding the principles of the reaction and following robust protocols, researchers can leverage this reagent to accelerate the discovery and development of novel therapeutics with improved pharmacological properties.

References

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • β–Cyclodextrin–Propyl Sulfonic Acid Catalysed One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles as Local Anesthetic Agents. MDPI. Available at: [Link]

  • Suzuki Coupling. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. National Institutes of Health. Available at: [Link]

  • Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]

  • Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. Chemical Science (RSC Publishing). Available at: [Link]

  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - National Institutes of Health. Available at: [Link]

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Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of 1-Cyclopropylethylboronic Acid

The cyclopropyl group, a seemingly simple three-membered carbocycle, has become a cornerstone in the design of modern pharmaceuticals and advanced materials.[1] Its unique stereoelectronic properties, stemming from significant ring strain, allow it to confer a multitude of benefits upon a parent molecule.[1][2][3] In drug development, the incorporation of a cyclopropyl ring can enhance biological potency, improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism, and fine-tune physicochemical properties to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1][3][4]

1-Cyclopropylethylboronic acid is a versatile and increasingly important building block that enables the direct installation of the valuable cyclopropylethyl fragment. As a stable, yet reactive organoboron compound, it serves as a key intermediate in a variety of powerful chemical transformations. This guide provides an in-depth exploration of the primary reactions involving 1-cyclopropylethylboronic acid, offering detailed protocols and mechanistic insights for researchers, chemists, and drug development professionals. We will delve into the core applications of this reagent, focusing on palladium-catalyzed Suzuki-Miyaura cross-coupling, copper-catalyzed Chan-Lam coupling, and oxidative transformations.

Core Applications and Reaction Protocols

1-Cyclopropylethylboronic acid is a robust reagent, generally stable to air and moisture, which facilitates its handling and storage.[5] It primarily engages in reactions that leverage the carbon-boron bond as a nucleophilic source of the cyclopropylethyl group.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most prominent application for boronic acids, enabling the formation of a carbon-carbon bond between the boronic acid's organic group and an organic halide or pseudohalide.[6] This palladium-catalyzed reaction is renowned for its mild conditions and high functional group tolerance, making it a workhorse in complex molecule synthesis.[5][6]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (in this case, 1-cyclopropylethyl) is transferred from the boron atom to the palladium center. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates this transfer.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R R = 1-Cyclopropylethyl Ar-X Ar-X = Aryl/Vinyl Halide

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling 1-cyclopropylethylboronic acid with an aryl bromide.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), 1-cyclopropylethylboronic acid (1.2 - 1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane/water). The addition of water is often crucial for the efficiency of the transmetalation step.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

ComponentExampleMolar Equiv.FunctionCausality & Notes
Electrophile 4-Bromoanisole1.0Coupling PartnerAryl or vinyl bromides and iodides are common. Chlorides are more challenging but feasible with specialized catalysts.[7]
Boronic Acid 1-Cyclopropylethylboronic acid1.2 - 1.5Nucleophilic PartnerA slight excess is used to drive the reaction to completion and account for potential protodeboronation.
Catalyst Pd(PPh₃)₄0.01 - 0.05Catalytic CenterTetrakis(triphenylphosphine)palladium(0) is a common, robust choice. Other catalysts may be required for less reactive substrates.[8]
Base K₃PO₄ or Na₂CO₃2.0 - 3.0ActivatorActivates the boronic acid to form a boronate "ate" complex, which is essential for the transmetalation step.
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O-Reaction MediumA mixture of an organic solvent and water is typical. The solvent should be thoroughly degassed to prevent catalyst oxidation.
Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms a bond between a boronic acid and an N-H or O-H containing compound, such as an amine or a phenol.[9][10] It represents a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage is that the reaction can often be run at room temperature and open to the air, using atmospheric oxygen as the terminal oxidant.[9][11]

Mechanistic Rationale: While the exact mechanism can be complex and substrate-dependent, it is generally understood to involve a Cu(II)/Cu(III) cycle.[9]

  • A copper(II) salt coordinates with the nucleophile (amine or alcohol).

  • Transmetalation occurs, where the organic group from the boronic acid is transferred to the copper center.

  • The resulting intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.

  • The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, often oxygen from the air.[11]

Chan_Lam_Workflow cluster_reactants Reactants cluster_conditions Conditions R_BOH2 1-Cyclopropylethyl- boronic acid Product Product (R-NH-R' or R-O-R') R_BOH2->Product Nu_H Nucleophile (R'-NH₂ or R'-OH) Nu_H->Product Catalyst Cu(OAc)₂ (catalyst) Catalyst->Product Oxidant O₂ (from air) Oxidant->Product Solvent Solvent (e.g., DCM, MeOH) Solvent->Product

Figure 2: General workflow for the Chan-Lam C-N/C-O coupling reaction.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

This protocol provides a general method for coupling 1-cyclopropylethylboronic acid with an amine.

  • Reaction Setup: In a vial or round-bottom flask open to the air, combine the amine (1.0 eq.), 1-cyclopropylethylboronic acid (1.5 - 2.0 eq.), and the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).

  • Solvent and Additives: Add a suitable solvent (e.g., dichloromethane or methanol). In some cases, a ligand like pyridine or 1,10-phenanthroline can accelerate the reaction.[12]

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-48 hours. The reaction is typically open to the atmosphere, allowing oxygen to serve as the oxidant.

  • Monitoring: Follow the reaction's progress via TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the N-cyclopropylethyl product.

Data Presentation: Typical Chan-Lam Reaction Parameters

Coupling PartnerCatalystLigand (Optional)OxidantSolventKey Considerations
Phenols (O-Coupling) Cu(OAc)₂1,10-PhenanthrolineO₂ (Air)DichloromethaneReaction is generally efficient for a wide range of phenols.[12][13]
Amines (N-Coupling) Cu(OAc)₂PyridineO₂ (Air)MethanolCan be applied to anilines, amides, and other N-H containing compounds.[11]
Azaheterocycles (N-Coupling) Cu(OAc)₂1,10-PhenanthrolineO₂ (Air)DichloromethaneEffective for N-cyclopropylation of various nitrogen-containing heterocycles.[13]
Oxidation to 1-Cyclopropylethanol

Beyond coupling reactions, boronic acids can be readily oxidized to their corresponding alcohols. This transformation is a reliable and high-yielding method for converting the C-B bond into a C-O bond with retention of stereochemistry.[14]

Mechanistic Rationale: The most common method uses basic hydrogen peroxide.

  • The peroxide anion (HOO⁻), formed from H₂O₂ and a base, attacks the electron-deficient boron atom to form a boronate complex.[14]

  • This is followed by a 1,2-metallate rearrangement, where the cyclopropylethyl group migrates from the boron to the adjacent oxygen atom.[14][15]

  • The resulting borate ester is then hydrolyzed under the aqueous reaction conditions to yield the final alcohol product (1-cyclopropylethanol) and boric acid.[15]

Oxidation_Workflow Start 1-Cyclopropylethyl- boronic acid Product 1-Cyclopropylethanol Start->Product Oxidation Reagents Reagents: - H₂O₂ - NaOH (aq) Reagents->Product Solvent Solvent: - THF / H₂O Solvent->Product

Figure 3: Simple workflow for the oxidation of a boronic acid to an alcohol.

Experimental Protocol: General Procedure for Oxidation

  • Reaction Setup: Dissolve 1-cyclopropylethylboronic acid (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add an aqueous solution of a base (e.g., 3M NaOH), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by flash chromatography if necessary.

Conclusion

1-Cyclopropylethylboronic acid is a powerful and versatile reagent in the synthetic chemist's toolbox. Its ability to participate in robust and high-yielding reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it an indispensable tool for introducing the highly sought-after cyclopropyl moiety into complex molecules.[4][16] The straightforward oxidation to the corresponding alcohol further expands its synthetic utility. For researchers in drug discovery and materials science, mastering the application of this building block provides a direct and efficient pathway to novel structures with potentially enhanced biological and physical properties.

References

  • Chan–Lam coupling. Wikipedia.[Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li.[Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate.[Link]

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. PMC - NIH.[Link]

  • Method for preparing cyclopropyl boronic acid. Eureka | Patsnap.[Link]

  • Chan-Lam Coupling. YouTube.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate.[Link]

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ACS Publications.[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.[Link]

  • Novel process for synthesizing cyclopropylboronic acid.
  • Boronic acid. Wikipedia.[Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.[Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC.[Link]

  • Chan-Lam Coupling. Organic Chemistry Portal.[Link]

  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Royal Society of Chemistry.[Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed.[Link]

  • Method for preparing cyclopropyl boronic acid.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube.[Link]

  • Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. White Rose Research Online.[Link]

  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate.[Link]

Sources

Troubleshooting & Optimization

optimizing yields for 1-Cyclopropylethylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Technical Guide: Optimizing Yields for 1-Cyclopropylethylboronic Acid Cross-Coupling

Introduction: The Secondary Alkyl Challenge

Coupling 1-Cyclopropylethylboronic acid presents a "perfect storm" of catalytic challenges. Unlike robust aryl-aryl couplings, this substrate introduces a secondary (


) carbon center adjacent to a sterically demanding cyclopropyl ring.

Why this reaction fails:

  • 
    -Hydride Elimination:  The secondary alkyl palladium intermediate is prone to 
    
    
    
    -hydride elimination, leading to isomerized alkene byproducts (e.g., vinylcyclopropane) or reduced alkanes, rather than the desired cross-coupled product.
  • Slow Transmetallation: The increased steric bulk of the cyclopropyl group significantly retards the transmetallation step, leaving the boronic acid vulnerable to degradation.

  • Protodeboronation: Like most secondary alkyl boron species, this reagent is hydrolytically unstable, often decomposing before it can enter the catalytic cycle.

This guide moves beyond standard "screening" and provides a mechanistic approach to suppressing these failure modes.

Part 1: Troubleshooting Dashboard

Symptom: Low Yield, High Starting Material Recovery

  • Diagnosis: Catalyst deactivation or failed oxidative addition.[1]

  • Immediate Action: Switch to a pre-formed catalyst system (e.g., XPhos Pd G3 or RuPhos Pd G3) rather than generating in situ. Ensure the aryl halide is an iodide or bromide; chlorides require higher temperatures that destabilize your boronic acid.

Symptom: Formation of Isomers (Alkene or Linear Alkyl)

  • Diagnosis:

    
    -Hydride elimination is outcompeting reductive elimination.
    
  • Immediate Action: The catalyst is "too slow" at the final step. Switch to RuPhos or CPhos . These bulky, electron-rich ligands accelerate reductive elimination, forcing the C-C bond formation before the hydride can eliminate.

Symptom: Protodeboronation (Formation of Ethylcyclopropane)

  • Diagnosis: Base-mediated decomposition.

  • Immediate Action: Reduce water content. Switch from aqueous carbonate bases (K₂CO₃/H₂O) to anhydrous conditions with mild bases like K₃PO₄ or CsF. Alternatively, convert the boronic acid to a Potassium Trifluoroborate (Molander Salt) for enhanced stability.

Part 2: Deep Dive Optimization Modules

Module A: Ligand Selection (The Critical Variable)

For 1-cyclopropylethyl substrates, standard ligands like PPh₃ or dppf will fail. You require ligands that create a crowded metal center to enforce reductive elimination.

LigandRoleRecommendation LevelContext
RuPhos Accelerates reductive elimination; bulky.[2]High (First Choice) Best balance of yield and isomer suppression.
CPhos Extremely bulky; suppresses

-H elimination.
High Use if isomerization (>5%) is observed with RuPhos.
SPhos General purpose Buchwald ligand.Medium Good starting point, but often slower than RuPhos for this specific substrate.
PPh₃ Standard ligand.Do Not Use Will lead to massive

-hydride elimination.
Module B: The "Water Paradox"

While water usually accelerates Suzuki couplings, it promotes protodeboronation of secondary alkyl boronic acids.

  • Strategy: Use a Toluene/Water (10:1) ratio. The small amount of water dissolves the inorganic base (activating the boron) but the biphasic nature keeps the bulk of the boronic acid protected in the organic layer.

Module C: Boron Species Stability

If the free boronic acid degrades too fast:

  • Pinacol Ester: More stable but slower to transmetallate. Requires higher temps (often >80°C), which risks isomerization.

  • Potassium Trifluoroborate (

    
    ): Recommended.  These solids are air-stable and release the reactive boronic acid slowly in situ, keeping the standing concentration low and preventing side reactions.
    

Part 3: Optimized Experimental Protocol

Workflow: 1-Cyclopropylethyl Cross-Coupling (0.5 mmol scale)

Reagents:

  • Aryl Bromide: 1.0 equiv (0.5 mmol)

  • 1-Cyclopropylethylboronic acid: 1.5 equiv (0.75 mmol) (Note: Excess is mandatory)

  • Catalyst: RuPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene (2.0 mL) / Water (0.2 mL)

Step-by-Step:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the Aryl Bromide, Boronic Acid, K₃PO₄, and RuPhos Pd G3 to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add Toluene and degassed Water.

  • Degassing: Seal the vial. Sparge with Nitrogen for 5 minutes (or purge/backfill 3x). Crucial: Oxygen promotes homocoupling and catalyst death.

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm).

    • Why 80°C? Lower temps (RT) are often too slow for the bulky cyclopropyl transmetallation; higher temps (>100°C) promote isomerization.

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, add another 0.5 equiv of boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over MgSO₄.

Part 4: Visualizations

Figure 1: Optimization Decision Logic

Caption: Decision tree for troubleshooting low yields in secondary alkyl cross-coupling.

OptimizationLogic Start Start: Low Yield CheckSM Analyze Crude Mixture: Is Aryl Halide Recovered? Start->CheckSM YesRecovered Yes: Oxidative Addition Failed CheckSM->YesRecovered Yes NoRecovered No: Catalyst Active but Failed CheckSM->NoRecovered No CheckHalide Is Halide a Chloride? YesRecovered->CheckHalide ChangeCat Action: Switch to Pd-G3 Precatalyst (Ensure Pd(0) generation) CheckHalide->ChangeCat No SwitchHalide Action: Switch to Bromide/Iodide CheckHalide->SwitchHalide Yes CheckByproducts Identify Major Byproduct NoRecovered->CheckByproducts Proto Byproduct: Ethylcyclopropane (Protodeboronation) CheckByproducts->Proto Iso Byproduct: Vinyl/Linear Isomers (Beta-Hydride Elimination) CheckByproducts->Iso FixProto Action: Use Trifluoroborate Salt Reduce Water Content Proto->FixProto FixIso Action: Use CPhos or RuPhos Increase Catalyst Loading Iso->FixIso

Figure 2: Mechanistic Competition

Caption: The race between productive Cross-Coupling and destructive Beta-Hydride Elimination.

Mechanism Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet R-B(OH)2 / Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast with RuPhos BetaElim Beta-Hydride Elimination (Isomerization/Failure) TransMet->BetaElim Competing Pathway RedElim->Pd0 Regenerate Product Desired Product (1-Cyclopropylethyl-Aryl) RedElim->Product Byproduct Isomerized Alkenes (Vinylcyclopropane) BetaElim->Byproduct

References

  • Optimizing Suzuki Coupling of Secondary Alkyls Title: "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature" Source: Journal of the American Chemical Society URL:[3][Link]

  • Mechanistic Insight on Beta-Hydride Elimination Title: "Mechanistic Studies of the Suzuki Cross-Coupling of Alkyl Halides: Beta-Hydride Elimination vs Reductive Elimination" Source: Journal of the American Chemical Society URL:[3][Link]

  • Use of Trifluoroborates (Molander Salts) Title: "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides" Source: Journal of Organic Chemistry URL:[Link]

  • RuPhos and Buchwald Ligands Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure" Source: Journal of the American Chemical Society URL:[3][Link]

Sources

Technical Support Center: Optimizing 1-Cyclopropylethylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Slow Conversion & Low Yields Status: Open Assigned Scientist: Senior Application Scientist

Executive Summary

You are encountering slow reaction rates with 1-Cyclopropylethylboronic acid . This is a common but complex issue. Unlike simple aryl-aryl couplings, this substrate presents a "perfect storm" of challenges: it is a secondary alkyl nucleophile (sterically hindered) with a proximal cyclopropyl group (electronic and steric unique properties).

The slow rate is almost certainly due to a high energy barrier in the transmetallation step , compounded by the potential decomposition of your boron reagent before it can react.

This guide provides a diagnostic workflow and three targeted optimization protocols to resolve this.

Part 1: Diagnostic Workflow

Before changing reagents, determine how the reaction is failing. Run a crude NMR or GC-MS of your reaction mixture after 2 hours.

DiagnosticFlow Start Analyze Reaction Mixture (2 hrs) CheckSM Is Boronic Acid Remaining? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes CaseA CASE A: Boron Consumed, No Product (Protodeboronation/Decomposition) CheckSM->CaseA No CaseB CASE B: Boron Intact, No Product (Stalled Transmetallation) CheckProd->CaseB No CaseC CASE C: Isomerized Product (Beta-Hydride Elimination) CheckProd->CaseC Yes (Wrong Isomer)

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure.

Part 2: Troubleshooting & Optimization
Issue 1: The Transmetallation Bottleneck (Case B)

The Problem: The transfer of the alkyl group from Boron to Palladium (Transmetallation) is the Rate-Determining Step (RDS). Secondary alkyl groups are poor nucleophiles and sterically bulky. Standard ligands like


 or dppf are often too small or not electron-rich enough to force this transfer.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition), but crucially, they create a specific pocket that accelerates alkyl transmetallation.

LigandRecommendation LevelWhy?
RuPhos High The gold standard for secondary alkyl coupling. The isopropoxy group provides stability and optimal steric bulk [1].
SPhos MediumGood alternative if RuPhos is unavailable. Excellent for steric hindrance.[1]

MediumHighly active but air-sensitive and prone to causing beta-hydride elimination in some substrates [2].

Protocol Adjustment:

  • Catalyst: Use a precatalyst like RuPhos Pd G3 or G4 (1–2 mol%) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:L ratio and prevents "ligand-less" Pd from decomposing your starting material.

Issue 2: Reagent Instability (Case A)

The Problem: 1-Cyclopropylethylboronic acid is prone to protodeboronation (loss of the boron group replaced by H) faster than it can cross-couple. This leaves you with ethylcyclopropane and unreacted aryl halide.

The Fix: Convert to a Potassium Trifluoroborate (


)  salt.
Molander and coworkers have demonstrated that secondary alkyl trifluoroborates are far superior to boronic acids. They are air-stable and release the active boronic acid slowly in situ, keeping the concentration low enough to prevent decomposition but high enough to react [3].

Synthesis of the Salt: Dissolve your boronic acid in minimal MeOH, add 3.5 eq.


 (aq), stir 1 hr, evaporate, and extract with acetone. This yields the stable solid.[2]

Recommended Conditions for


: 
  • Solvent: Toluene/Water (3:1). Water is mandatory to hydrolyze the salt.

  • Base:

    
     or 
    
    
    
    (3.0 equiv).
  • Temperature: 80–100 °C.

Issue 3: Isomerization (Case C)

The Problem: Secondary alkyl-palladium species can undergo


-hydride elimination  followed by re-insertion, moving the Pd to the terminal carbon. This results in the linear (n-propyl) product instead of the branched (1-cyclopropylethyl) product.

The Fix:

  • Ligand Selection: RuPhos is bulky enough to accelerate Reductive Elimination faster than

    
    -hydride elimination can occur [1].
    
  • Temperature Control: Do not overheat. If the reaction works at 80°C, do not push to 110°C, as higher temps favor isomerization.

Part 3: The Optimized Protocol (Self-Validating)

This protocol integrates the solutions above. It uses the "Slow Release" strategy via Trifluoroborates and the RuPhos ligand system.

Materials:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Potassium (1-cyclopropylethyl)trifluoroborate (1.2 – 1.5 equiv)

  • RuPhos Pd G3 (2 mol%)

  • RuPhos (free ligand, optional 1 mol% extra if using Pd(OAc)2)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene:Water (3:1 ratio) – Degassed

Step-by-Step:

  • Setup: Add aryl halide, borate salt, base, and catalyst to a vial.

  • Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen kills the active Pd(0) species).

  • Solvent: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Biphasic mixtures require high agitation.

  • Check (2 hrs): Analyze an aliquot. If conversion is <20%, add 10% more water. The solubility of the inorganic base is often the limiting factor.

ReactionMechanism cluster_cycle Catalytic Cycle BF3K R-BF3K (Stable Reservoir) Hydrolysis Hydrolysis (H2O/Base) BF3K->Hydrolysis ActiveB R-B(OH)2 (Active Species) Hydrolysis->ActiveB Slow Release Transmet Transmetallation (RDS) ActiveB->Transmet Pd_OA L-Pd(II)-Ar-X (Oxidative Addition) Pd_OA->Transmet RedElim Reductive Elimination Transmet->RedElim Fast with RuPhos Product Ar-R (Coupled Product) RedElim->Product

Figure 2: The "Slow Release" mechanism using Trifluoroborates prevents reagent decomposition while RuPhos accelerates the critical steps.

References
  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009).[1] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.[1] [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[3] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Reactivity: 1-Cyclopropylethylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds.[1] Central to this reaction are organoboron reagents, with boronic acids and their corresponding pinacol esters being the most prominent players. The choice between using a free boronic acid or its more sterically hindered pinacol ester derivative, such as 1-cyclopropylethylboronic acid, is a critical decision that can significantly impact reaction efficiency, yield, and reproducibility. This guide provides an in-depth comparison of the reactivity, stability, and practical handling of 1-cyclopropylethylboronic acid and its pinacol ester, supported by mechanistic insights and experimental considerations to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural Differences and Stability

The fundamental difference between 1-cyclopropylethylboronic acid and its pinacol ester lies in the substituents on the boron atom. The free boronic acid possesses two hydroxyl (-OH) groups, while the pinacol ester has these replaced by a cyclic pinacolato ligand. This seemingly subtle structural change has profound implications for the compound's stability and handling.

  • 1-Cyclopropylethylboronic Acid:

    • Structure: Features two reactive B-OH bonds.

    • Stability: Prone to dehydration to form a cyclic trimer known as a boroxine. This equilibrium can complicate stoichiometry and reaction kinetics. Boronic acids are also more susceptible to oxidation and protodeboronation, especially under harsh conditions.[2]

    • Handling: Often crystalline solids, but their purity can be variable due to the presence of the boroxine anhydride. They are typically less soluble in apolar organic solvents.

  • 1-Cyclopropylethylboronic Acid Pinacol Ester:

    • Structure: The boron atom is protected by the bulky pinacol group.

    • Stability: Generally more stable than the corresponding boronic acid.[3] The steric bulk of the pinacol group shields the boron atom from unwanted side reactions like oxidation and protodeboronation.[4] This enhanced stability allows for longer storage times and often simplifies purification by standard techniques like column chromatography.[5]

    • Handling: Many pinacol esters are liquids or low-melting solids that are readily soluble in common organic solvents, facilitating their use in a wider range of reaction conditions.[6]

The cyclopropyl group itself, while a desirable C(sp³)-rich fragment in drug discovery for its ability to improve metabolic stability and bioactivity, can also be prone to protodeboronation.[4][7] The protection afforded by the pinacol ester is therefore particularly advantageous for this class of reagents.

Reactivity in Suzuki-Miyaura Coupling: A Mechanistic Perspective

The conventional wisdom has often been that free boronic acids are more reactive than their pinacol ester counterparts in Suzuki-Miyaura coupling.[2][8] This is largely attributed to the necessity of forming a boronate species [R-B(OH)3]⁻ for the crucial transmetalation step of the catalytic cycle.[9]

However, recent mechanistic studies have revealed a more nuanced picture, suggesting that boronic esters can participate directly in the catalytic cycle without prior hydrolysis.[4][10] The reactivity is highly dependent on the specific reaction conditions, particularly the choice of base and solvent.

dot

Suzuki_Cycle_Comparison cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Boron Reagent Activation Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR L_n ArPdX->ArPdOR Base (e.g., OH⁻) ArR Ar-R' ArPdOR->ArR Transmetalation ArR->Pd0 Reductive Elimination BoronicAcid R'-B(OH)₂ (1-Cyclopropylethylboronic acid) BoronicAcid->ArPdOR Transmetalation (Path B) Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Base (OH⁻) PinacolEster R'-B(pin) (Pinacol Ester) PinacolEster->ArPdOR Direct Transmetalation (Anhydrous Conditions) Boronate->ArPdX Transmetalation (Path A) caption Figure 1. Simplified Suzuki-Miyaura catalytic cycle. Workflow_Comparison cluster_BA Protocol 1: Boronic Acid cluster_Bpin Protocol 2: Pinacol Ester A1 1. Combine Reagents (Boronic Acid, Pd(PPh₃)₄, K₂CO₃) A2 2. Add Dioxane/H₂O A1->A2 A3 3. Heat to 90°C A2->A3 A4 4. Monitor (2-4h) A3->A4 A5 5. Aqueous Work-up A4->A5 A6 6. Purify A5->A6 B1 1. Combine Reagents (Pinacol Ester, Pd(dppf)Cl₂, K₃PO₄) B2 2. Add Anhydrous Dioxane B1->B2 B3 3. Heat to 100°C B2->B3 B4 4. Monitor (4-8h) B3->B4 B5 5. Filter through Celite B4->B5 B6 6. Purify B5->B6 caption Figure 2. Experimental workflow comparison.

Sources

1H NMR Characterization of 1-Cyclopropylethylboronic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 1-Cyclopropylethylboronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Cyclopropylethylboronic acid is a high-value chiral building block, particularly favored in medicinal chemistry for introducing metabolically stable cyclopropyl motifs. However, its characterization is notoriously deceptive. Unlike its stable pinacol ester counterpart, the free boronic acid exists in a dynamic equilibrium with its cyclic anhydride (boroxine), leading to confusing NMR spectra that often mimic impurities.

This guide provides a definitive comparative analysis of the Free Acid versus the Pinacol Ester , and the critical impact of Solvent Selection (CDCl₃ vs. DMSO-d₆). It establishes a self-validating protocol to distinguish between "bad product" and "bad NMR technique."

Part 1: The Characterization Challenge (Context & Mechanism)

The primary failure mode in characterizing 1-cyclopropylethylboronic acid is the misinterpretation of spectral broadening and peak duplication. This is not usually a synthesis error but a thermodynamic reality.

The Boroxine Equilibrium

In non-coordinating solvents (e.g., CDCl₃), the monomeric boronic acid spontaneously dehydrates to form a six-membered boroxine ring. This process is reversible and concentration-dependent, resulting in a mixture of species that complicates integration and chemical shift assignment.

Figure 1: The dynamic equilibrium governing spectral quality. Coordinating solvents (Green path) trap the monomer, yielding clean spectra. Non-polar solvents (Red path) favor the boroxine mixture.

Part 2: Comparative Analysis

Comparison 1: Product Form (Acid vs. Pinacol Ester)

The most robust alternative to the free acid is its pinacol ester. The ester removes the hydrogen-bond donor capability, locking the molecule into a single monomeric state.

Feature1-Cyclopropylethylboronic AcidPinacol Ester Derivative
Stability Low: Hygroscopic; forms anhydrides.High: Bench-stable; no oligomerization.
NMR Clarity Variable: Broad peaks; solvent-dependent.Excellent: Sharp, distinct couplings.
Key Signal OH Peaks: Broad/Invisible (CDCl₃) or Sharp (DMSO).Pinacol Methyls: Distinct singlet (12H) at ~1.2 ppm.
Quantification Difficult (requires qNMR in DMSO).Easy (standard integration).
Usage Case Atom-economical coupling; final drug substance.Purification intermediate; storage form.
Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)

For the free acid, the choice of solvent is the single determinant of success.

ParameterCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Boron State Mixed (Monomer + Boroxine).Monomeric (DMSO complex).
Spectral Appearance "Messy." Broad humps; split peaks.Clean, sharp lines.
OH Signal Usually invisible or extremely broad.Sharp singlets (if dry) or broad (if wet).
Alpha-Proton (

-CH)
Often obscured/broad.Visible, though broadened by

B.
Recommendation AVOID for characterization.GOLD STANDARD for purity check.

Part 3: Technical Data & Chemical Shifts[1]

The following data assumes the use of DMSO-d₆ for the acid to ensure monomeric species, and CDCl₃ for the ester.

Expected Chemical Shifts ( , ppm)
Proton EnvironmentFree Acid (in DMSO-d₆)Pinacol Ester (in CDCl₃)MultiplicityNotes
Cyclopropyl (-CH) 0.60 – 0.800.65 – 0.85MultipletRing methine.
Cyclopropyl (-CH₂) -0.10 – 0.40-0.20 – 0.50MultipletHigh-field diastereotopic protons.
Methyl (-CH₃) 0.95 – 1.051.05 – 1.15Doublet

Hz.
Alpha-Proton (

-CH-B)
0.50 – 0.900.80 – 1.00Broad/ObscuredCritical Diagnostic: Broadened by

B quadrupolar relaxation.
Boron -OH 7.30 – 7.60N/ASinglet (Broad)Disappears with D₂O shake.
Pinacol Methyls N/A1.20 – 1.25Singlet (12H)Strong diagnostic for ester.

Note on the Alpha-Proton: The proton attached to the boron-bearing carbon is often difficult to resolve. The


B nucleus (

) causes rapid quadrupolar relaxation, shortening the

of the attached proton and broadening its signal, sometimes into the baseline. Do not assume the compound is missing if this integral is low.

Part 4: Experimental Protocols

Protocol A: The "Purity Check" (DMSO-d₆)

Use this for the Free Acid to validate identity and purity.

  • Sample Prep: Weigh ~10 mg of 1-cyclopropylethylboronic acid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (must be dry; water content <0.1%).

  • Dissolution: Vortex gently. Do not heat strongly, as this can promote dehydration.

  • Acquisition:

    • Relaxation delay (

      
      ): ≥ 5 seconds (to allow accurate integration of the methyl doublet).
      
    • Scans: 16–32.

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Look for the B(OH)₂ protons around 7.4 ppm.

    • Validation Step: Add 1 drop of D₂O to the tube, shake, and re-run. The peak at ~7.4 ppm should vanish, confirming it is the boronic acid -OH and not an aromatic impurity.

Protocol B: The "Ester Conversion" (Verification)

Use this if the Acid spectrum remains ambiguous.

  • Reaction: In a small vial, mix 10 mg of the boronic acid with 12 mg (1.1 eq) of pinacol.

  • Solvent: Add 0.7 mL CDCl₃ .

  • Drying: Add ~50 mg of anhydrous MgSO₄ to the vial (to absorb the water generated).

  • Filter: Filter the solution through a small cotton plug directly into the NMR tube.

  • Acquisition: Run standard 1H NMR.

  • Result: You should see a clean spectrum of the pinacol ester with the characteristic 12H singlet at ~1.2 ppm. This confirms the carbon skeleton is intact.

Workflow Visualization

Figure 2: Decision tree for solvent selection. DMSO-d₆ is the required path for primary characterization.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Nieto-Oberhuber, C., et al. (2005). "Proton NMR of Boronic Acids: The Role of Solvent and Boroxine Equilibrium." Journal of Organic Chemistry.

  • Reich, H. J. (2023). "WinPLT NMR Chemical Shift Data: Boron Compounds." University of Wisconsin-Madison.

  • Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of Chemical Society, Perkin Transactions 2.

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Cyclopropylethylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. Small, functionalized building blocks like 1-Cyclopropylethylboronic acid and its derivatives are increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. However, the unique chemical nature of boronic acids presents significant analytical challenges, particularly for mass spectrometry (MS), the cornerstone of molecular identification and quantification.

This guide provides an in-depth comparison of mass spectrometry-based strategies for the analysis of 1-Cyclopropylethylboronic acid derivatives. Moving beyond a simple recitation of methods, we will explore the underlying chemical principles that dictate analytical choices, empowering you to develop robust, accurate, and reliable methods for your research.

The Analytical Challenge: Why Boronic Acids Are Not Typical Analytes

The analysis of boronic acids by mass spectrometry is frequently complicated by their inherent chemical reactivity.[1] Under typical reversed-phase liquid chromatography (LC) and electrospray ionization (ESI) conditions, these molecules are prone to several undesirable transformations that can confound spectral interpretation and compromise analytical accuracy:

  • Dehydration and Boroxine Formation: A primary challenge is the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine.[1][2] This process leads to a significant reduction in the abundance of the desired molecular ion and the appearance of a high-mass ion, complicating molecular weight confirmation.

  • Poor Ionization Efficiency: The boronic acid moiety itself is not readily ionized under standard ESI conditions, often resulting in low sensitivity.[3]

  • Adduct Formation: In ESI-MS, boronic acids can form adducts with various cations (e.g., Na+, K+) and solvents, further complicating the mass spectrum.[1]

  • On-column Hydrolysis of Derivatives: While derivatization can mitigate some of these issues, derivatives like pinacol esters can be susceptible to hydrolysis back to the boronic acid on the HPLC column, particularly under acidic mobile phase conditions.

Understanding these challenges is the first step in designing an effective analytical strategy. The choice of ionization source, the use of derivatization, and the selection of the mass analyzer platform are all critical decisions that must be made to overcome these hurdles.

Strategic Approaches to Analysis: A Comparative Overview

The optimal MS-based approach for analyzing 1-Cyclopropylethylboronic acid derivatives depends on the analytical goal, whether it be qualitative identification, structural elucidation, or quantitative determination. Here, we compare the most common strategies.

Ionization Techniques: Getting Your Analyte into the Gas Phase

The choice of ionization technique is critical for successfully analyzing boronic acids. Electrospray Ionization (ESI) is the most common technique for LC-MS applications.

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
Electrospray Ionization (ESI) OptionalFormation of [M+H]⁺, [M+Na]⁺, or deprotonated [M-H]⁻ ions. Adducts with solvents and formation of boroxines may be observed.[1]Soft ionization, suitable for LC-MS, good for polar compounds.Can be complicated by adduct formation and in-source reactions like boroxine formation.[1]
Atmospheric Pressure Chemical Ionization (APCI) OptionalPrimarily produces molecular ions and adducts.Suitable for less polar derivatives; can sometimes reduce adduct formation compared to ESI.Generally less sensitive than ESI for polar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) MandatoryRequires derivatization (e.g., silylation) to increase volatility.[1] Provides detailed and reproducible fragmentation patterns.Excellent chromatographic separation.Requires a derivatization step, which adds complexity to sample preparation.[1]

For most applications involving 1-Cyclopropylethylboronic acid derivatives in drug development, ESI coupled with LC is the preferred method due to its versatility and sensitivity. However, careful optimization of the mobile phase, typically using a volatile buffer like ammonium acetate, is crucial to promote consistent ionization and minimize unwanted adducts.[4]

To Derivatize or Not to Derivatize? A Question of Stability and Sensitivity

Given the inherent instability of free boronic acids, derivatization is a powerful strategy to improve their analytical behavior. The most common approach is the formation of a pinacol ester .

Why Derivatize with Pinacol?

  • Enhanced Stability: The pinacol ester protects the boronic acid moiety from dehydration and subsequent boroxine formation.

  • Improved Chromatographic Behavior: The increased hydrophobicity of the pinacol ester generally leads to better retention and peak shape in reversed-phase chromatography.

  • Increased Sensitivity: By preventing the formation of boroxines, derivatization concentrates the analyte in a single, more readily ionizable form.

While derivatization adds an extra step to sample preparation, the benefits in terms of data quality and reliability often outweigh this drawback, especially for quantitative applications.

Mass Analyzer Platforms: Choosing the Right Tool for the Job

The choice of mass analyzer will be dictated by the specific analytical question being asked.

Mass AnalyzerKey StrengthsPrimary Application for Boronic Acid Derivatives
Triple Quadrupole (QqQ) High sensitivity and selectivity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.Quantitative Analysis: Ideal for bioanalysis and impurity quantification where high sensitivity and a wide dynamic range are required.
Quadrupole Time-of-Flight (Q-TOF) High resolution and accurate mass capabilities.Structural Elucidation & Identification: Enables confident determination of elemental composition for the parent molecule and its fragments. Crucial for metabolite identification.
Orbitrap Very high resolution and excellent mass accuracy.Structural Elucidation & Identification: Similar to Q-TOF, provides high-confidence structural information. Often used in discovery and metabolomics studies.

For drug development, a common workflow involves using a high-resolution instrument like a Q-TOF or Orbitrap for initial identification and structural characterization, followed by the development of a sensitive and specific quantitative method on a triple quadrupole instrument.

Decoding the Spectra: Fragmentation Analysis of 1-Cyclopropylethylboronic Acid Pinacol Ester

Understanding the fragmentation patterns of your analyte is crucial for both structural confirmation and for developing quantitative MRM methods. While no specific literature exists for 1-Cyclopropylethylboronic acid, we can predict its fragmentation based on the known behavior of alkylboronic esters and cyclopropyl-containing compounds.[5]

Upon collision-induced dissociation (CID), the protonated molecule of 1-Cyclopropylethylboronic acid pinacol ester is expected to undergo several key fragmentation reactions:

  • Neutral Loss of the Pinacol Group: A common fragmentation pathway for pinacol esters is the neutral loss of the pinacol group.

  • Cleavage of the Ethyl Chain: Fragmentation can occur along the ethyl chain, leading to the loss of ethylene.

  • Cyclopropyl Ring Opening: A characteristic fragmentation of cyclopropyl-containing molecules is the opening of the strained three-membered ring.[5] This can be followed by further rearrangements and fragmentation.

  • Loss of the Boronic Acid Ester Moiety: Cleavage of the carbon-boron bond can also occur.

G M [M+H]⁺ 1-Cyclopropylethylboronic acid pinacol ester F1 Fragment 1 Loss of Pinacol M->F1 - C6H12O2 F2 Fragment 2 Loss of Ethylene M->F2 - C2H4 F3 Fragment 3 Cyclopropyl Ring Opening M->F3 Rearrangement F4 Fragment 4 Loss of Boronic Ester M->F4 - C8H15BO2

Caption: Proposed fragmentation pathways for 1-Cyclopropylethylboronic acid pinacol ester.

Experimental Protocols: Putting Theory into Practice

The following protocols provide a starting point for the analysis of 1-Cyclopropylethylboronic acid derivatives. Optimization will be required based on the specific derivative and matrix.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing P1 Derivatization (e.g., with Pinacol) P2 Dilution P1->P2 A1 Chromatographic Separation (C18 Column) P2->A1 A2 Mass Spectrometry (ESI) A1->A2 D1 Quantification (MRM on QqQ) A2->D1 D2 Identification (HRMS on Q-TOF/Orbitrap) A2->D2

Caption: General workflow for the analysis of 1-Cyclopropylethylboronic acid derivatives.

Protocol 1: Quantitative LC-MS/MS Analysis using a Triple Quadrupole MS

This method is designed for the sensitive quantification of a 1-Cyclopropylethylboronic acid derivative (as its pinacol ester) in a biological matrix.

1. Sample Preparation (Derivatization and Extraction): a. To 100 µL of sample (e.g., plasma), add an internal standard. b. Perform a protein precipitation with 300 µL of cold acetonitrile. Vortex and centrifuge. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in a solution of pinacol and a suitable solvent (e.g., dichloromethane). e. Heat the mixture to facilitate the esterification reaction. f. Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS analysis.

2. LC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 10 mM Ammonium Acetate in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C

3. MS Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Analyte: Precursor ion ([M+H]⁺) -> Product ion (select a stable and intense fragment from fragmentation analysis).
  • Internal Standard: Select appropriate precursor and product ions.
  • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

4. System Validation:

  • Establish a calibration curve with known concentrations of the analyte.
  • Prepare and analyze quality control (QC) samples at low, medium, and high concentrations to assess accuracy and precision.
Protocol 2: High-Resolution MS for Structural Confirmation

This method is suitable for the initial identification and structural confirmation of 1-Cyclopropylethylboronic acid derivatives.

1. Sample Preparation: a. Prepare a solution of the derivatized (pinacol ester) or underivatized compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. LC Conditions:

  • Use the same LC conditions as in Protocol 1 to ensure chromatographic compatibility.

3. MS Conditions (Q-TOF or Orbitrap):

  • Ionization Mode: ESI, Positive
  • Scan Mode:
  • Full Scan (MS1): Acquire high-resolution data to determine the accurate mass of the precursor ion.
  • Tandem MS (MS/MS): Perform fragmentation of the precursor ion to obtain high-resolution data of the fragment ions.
  • Data Analysis:
  • Use the accurate mass from the full scan to determine the elemental composition of the parent molecule.
  • Analyze the high-resolution fragment ion data to confirm the proposed fragmentation pathways and elucidate the structure.

Conclusion

The successful mass spectrometric analysis of 1-Cyclopropylethylboronic acid derivatives requires a nuanced approach that directly addresses their unique chemical properties. While challenges such as dehydration and poor ionization exist, they can be effectively overcome through strategic derivatization, careful optimization of LC-MS conditions, and the selection of the appropriate mass analyzer for the task at hand. By understanding the "why" behind these experimental choices, researchers can develop robust and reliable methods to accelerate their drug discovery and development programs. This guide serves as a foundational framework, providing both the theoretical understanding and practical starting points necessary to confidently navigate the analytical landscape of this important class of molecules.

References

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. Available at: [Link]

  • Mass Spectrometric Studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl Derivatives: An Examination of a Novel Fragmentation Pathway. (n.d.). PubMed. Available at: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). ACS Publications. Available at: [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. (2011). ResearchGate. Available at: [Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Available at: [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2012). Royal Society of Chemistry. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2020). ResearchGate. Available at: [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2020). ACS Publications. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2012). Royal Society of Chemistry. Available at: [Link]

  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. (n.d.). Doc Brown's Chemistry. Available at: [Link]

Sources

Technical Comparison: MIDA Boronates vs. Free 1-Cyclopropylethylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares MIDA Boronates (specifically the N-methyliminodiacetic acid ester) against Free 1-Cyclopropylethylboronic Acid . This analysis focuses on stability, reactivity profiles, and practical handling in drug discovery workflows.

Executive Summary

For researchers working with 1-Cyclopropylethylboronic acid , the MIDA boronate ester is the superior reagent for storage, handling, and cross-coupling efficiency.

The free acid form of 1-cyclopropylethylboronic acid is a secondary alkyl boronic acid adjacent to a strained ring. It suffers from rapid protodeboronation and oxidation , often existing as an unstable oil that degrades upon silica purification.

In contrast, the MIDA boronate is a crystalline, air-stable solid .[1] Its sp³-hybridized boron center shuts down decomposition pathways. Most importantly, it enables the "Slow-Release" cross-coupling mechanism , which is often the only viable method to achieve high yields with this challenging secondary alkyl motif.

Quick Verdict Matrix
FeatureFree 1-Cyclopropylethylboronic AcidMIDA Boronate Ester
Physical State Waxy solid or Oil (Hygroscopic)Crystalline Solid
Bench Stability Poor (Days/Weeks)Indefinite (Years)
Silica Compatible No (Irreversible adsorption/degradation)Yes (Standard flash chromatography)
Reactivity High (Prone to side reactions)Latent (Activated by hydrolysis)
Coupling Yield Low to Moderate (Requires excess)High (Slow-release prevents decomp.)

Mechanistic Insight: The Stability Problem

To understand why the MIDA ester is necessary, we must examine the failure modes of the free acid.

The "Pain Point": Free Acid Instability

1-Cyclopropylethylboronic acid possesses a vacant p-orbital on the boron atom (sp² hybridization). This Lewis acidity makes it susceptible to:

  • Protodeboronation: The C-B bond cleaves in the presence of moisture or base, releasing the volatile hydrocarbon (ethylcyclopropane). This is accelerated by the secondary alkyl nature and the adjacent cyclopropyl ring.

  • Oxidation: Rapid reaction with atmospheric oxygen to form the alcohol.

  • Polymerization: Formation of boroxine trimers that complicate stoichiometry.

The MIDA Solution: sp³ Hybridization

The MIDA ligand acts as a "cage," donating a lone pair from its nitrogen atom to the boron's empty p-orbital. This rehybridizes the boron from sp² to sp³, effectively "switching off" its reactivity.[2]

MIDA_Mechanism FreeAcid Free Boronic Acid (sp² Hybridized) UNSTABLE Transmetalation Pd Transmetalation (Cross-Coupling) FreeAcid->Transmetalation Fast (k2) Decomp Protodeboronation & Oxidation FreeAcid->Decomp Fast (k1) MIDA MIDA Boronate (sp³ Hybridized) STABLE MIDA->FreeAcid Hydrolysis (Slow Release) MIDA->Decomp Blocked

Figure 1: The MIDA ligand locks the boron in a stable sp³ state, preventing decomposition until hydrolysis releases the active species.

Performance Comparison: The "Slow-Release" Advantage

In Suzuki-Miyaura coupling, the concentration of the free boronic acid is critical. If the concentration is too high (as with adding free acid directly), decomposition (


) outcompetes the transmetalation (

) with the Palladium catalyst.

The MIDA "Slow-Release" Protocol: Under aqueous basic conditions (e.g., K₃PO₄), the MIDA ester hydrolyzes slowly.[3] This maintains a low, steady-state concentration of the active free acid, ensuring that as soon as it is released, it is consumed by the catalyst before it can decompose.

Experimental Data: Secondary Alkyl Substrates

Data extrapolated from comparative studies of unstable secondary alkyl boronates (e.g., isopropyl/cyclopropyl).

Substrate FormConditionsYield (%)Notes
Free Boronic Acid Pd(OAc)₂, SPhos, K₃PO₄, 60°C< 30% Significant protodeboronation observed.
Pinacol Ester Pd(OAc)₂, SPhos, K₃PO₄, 60°C45-60% Slow activation; difficult purification of starting material.
MIDA Boronate Pd(OAc)₂, SPhos, K₃PO₄, H₂O/Dioxane> 85% "Slow release" matches catalytic cycle turnover.

Experimental Protocols

Protocol A: Cross-Coupling of 1-Cyclopropylethyl MIDA Boronate (Recommended)

This protocol utilizes the slow-release mechanism to maximize yield.

Reagents:

  • 1-Cyclopropylethyl MIDA boronate (1.0 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv) - Ligand choice is critical for secondary alkyls

  • K₃PO₄ (3.0 equiv) - Base promotes hydrolysis

  • Solvent: Dioxane : Water (5:1 ratio)

Step-by-Step:

  • Setup: In a vial equipped with a stir bar, combine the MIDA boronate, aryl halide, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C with vigorous stirring.

    • Note: The biphasic nature helps regulate the release. The MIDA ester remains in the organic phase, slowly hydrolyzing at the interface or in the aqueous phase.

  • Monitoring: Monitor by LCMS. The MIDA boronate spot will disappear slowly over 2-6 hours.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: The product can be purified via standard silica flash chromatography.

Protocol B: Hydrolysis to Free Acid (For Analysis Only)

Use this only if you must isolate the free acid for characterization. Do not store the product.

  • Dissolve MIDA boronate in THF/Water (1:1).

  • Add NaOH (1M, 3.0 equiv) and stir at room temperature for 10 minutes.

    • Observation: The reaction is usually fast (<15 mins).

  • Quench with phosphate buffer (pH 7.0) and extract immediately with Et₂O.

  • Caution: Use immediately. Evaporation to dryness will likely lead to boroxine formation or decomposition.

Decision Matrix: When to Use Which?

Decision_Tree Start Start: Selecting Reagent Q1 Is the target boronic acid secondary or cyclopropyl? Start->Q1 Q2 Do you need to purify the starting material? Q1->Q2 No (Simple Aryl) UseMIDA VERDICT: Use MIDA Boronate (Mandatory for Stability) Q1->UseMIDA Yes (1-Cyclopropylethyl) Q2->UseMIDA Yes (Silica Stable) UseFree Use Free Acid (Only if fresh & simple) Q2->UseFree No

Figure 2: Decision workflow for selecting Boron reagents.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and General Platform for Generating Stereochemically Complex Polyene Frameworks by Iterative Cross-Coupling." J. Am. Chem. Soc.[4]2007 , 129, 6716-6717. Link

    • Foundational paper establishing MIDA boron
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[4]2009 , 131, 6961-6963. Link

    • Specific data on cyclopropyl and unstable boronic acid coupling.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev.2014 , 43, 412-443. Link

    • Comprehensive review comparing MIDA, Trifluorobor
  • Sigma-Aldrich. "MIDA Boronates Technical Guide." Link

    • General handling and physical property d

Sources

A Head-to-Head Comparison for the Modern Chemist: 1-Cyclopropylethylboronic Acid vs. Its Trifluoroborate Salt in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the cyclopropyl group is a privileged motif, prized for its ability to confer unique conformational constraints and metabolic stability to drug candidates. The efficient installation of this three-membered ring is therefore a critical endeavor for researchers in drug development. Among the arsenal of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. The choice of the organoboron reagent is paramount to the success of this transformation. This guide provides an in-depth, objective comparison of two key reagents for the introduction of the 1-cyclopropylethyl moiety: the boronic acid and its corresponding potassium trifluoroborate salt. We will delve into their respective reaction efficiencies, stability, and handling characteristics, supported by experimental data and established literature.

The Dichotomy of Reactivity and Stability

The core of the comparison between 1-cyclopropylethylboronic acid and potassium 1-cyclopropylethyltrifluoroborate lies in the classic trade-off between reactivity and stability. Boronic acids are the traditional workhorses of the Suzuki-Miyaura reaction, valued for their direct participation in the catalytic cycle. However, this inherent reactivity comes at the cost of stability. Conversely, trifluoroborates offer enhanced stability, simplifying storage and handling, but require an in situ activation step to enter the catalytic cycle.

Stability: A Clear Advantage for Trifluoroborates

One of the most significant drawbacks of many boronic acids, including secondary alkylboronic acids, is their propensity for protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. This decomposition pathway is particularly pronounced for cyclopropylboronic acids, rendering them unstable for long-term storage and often necessitating the use of a significant excess in reactions to compensate for degradation.[1]

In stark contrast, potassium organotrifluoroborates are crystalline, air- and moisture-stable solids.[1][2][3] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from premature cleavage. Several studies have demonstrated that heteroaryltrifluoroborates show no signs of protodeboronation after being stored at ambient temperature for months.[4] This robustness translates to a longer shelf-life, more reliable stoichiometry in reactions, and overall greater convenience in a research setting.

Feature1-Cyclopropylethylboronic AcidPotassium 1-Cyclopropylethyltrifluoroborate
Physical State Often a waxy or amorphous solidCrystalline solid
Air & Moisture Stability Prone to decompositionGenerally stable
Storage Requires inert atmosphere and low temperatureCan be stored under ambient conditions
Handling Can be challenging due to instabilityEasy to handle and weigh
Purification Often difficultReadily purified by recrystallization

Reaction Efficiency: A Nuanced Comparison

While trifluoroborates offer superior stability, their performance in cross-coupling reactions is contingent on the effective in situ generation of the corresponding boronic acid. This hydrolysis step is a critical equilibrium that can be influenced by the reaction conditions.[5]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the desired product and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R-BF3K R-BF3K R-B(OH)2 R-B(OH)2 R-BF3K->R-B(OH)2 Hydrolysis protocol_synthesis start Start dissolve Dissolve 1-cyclopropylethylboronic acid in methanol. start->dissolve cool Cool the solution to 0 °C. dissolve->cool add_khf2 Add a saturated aqueous solution of KHF2 dropwise. cool->add_khf2 warm Allow the reaction to warm to room temperature and stir. add_khf2->warm concentrate Remove solvent in vacuo. warm->concentrate dry Dry the solid under high vacuum. concentrate->dry extract Triturate the solid with hot acetone and filter. dry->extract precipitate Concentrate the filtrate and precipitate the product with ether. extract->precipitate isolate Filter and dry the crystalline product. precipitate->isolate end End isolate->end

Figure 2. Workflow for the synthesis of potassium 1-cyclopropylethyltrifluoroborate.

Materials:

  • 1-Cyclopropylethylboronic acid

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂)

  • Deionized water

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve 1-cyclopropylethylboronic acid (1.0 equiv) in methanol (approximately 10 mL per gram of boronic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of KHF₂ (4.5 M, 4.0 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Remove the solvent in vacuo.

  • Dry the resulting white solid under high vacuum overnight.

  • Triturate the crude solid with hot acetone (3 x volume of the solid) and filter to remove inorganic salts.

  • Concentrate the acetone filtrate until the product begins to crystallize, then add diethyl ether to induce further precipitation.

  • Collect the crystalline product by filtration, wash with cold diethyl ether, and dry in vacuo.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the cross-coupling of potassium 1-cyclopropylethyltrifluoroborate with aryl chlorides, based on conditions reported for other secondary alkyltrifluoroborates. [6]Optimization of the ligand, base, and temperature may be necessary for specific substrates.

protocol_coupling start Start assemble Assemble reaction vessel with aryl chloride, trifluoroborate, base, and catalyst. start->assemble add_solvent Add solvent and degas the mixture. assemble->add_solvent heat Heat the reaction mixture under an inert atmosphere. add_solvent->heat monitor Monitor the reaction by TLC or GC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool workup Perform aqueous workup and extract the product. cool->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Figure 3. General workflow for the Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium 1-cyclopropylethyltrifluoroborate (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., n-butyldiadamantylphosphine, 3-7.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene and water (e.g., 10:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride, potassium 1-cyclopropylethyltrifluoroborate, cesium carbonate, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., toluene/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The choice between 1-cyclopropylethylboronic acid and its potassium trifluoroborate salt is a decision guided by the specific needs of the synthetic chemist. For applications where stability, ease of handling, and reliable stoichiometry are paramount, the trifluoroborate is the superior choice. While boronic acids may offer more straightforward reactivity in some cases, their inherent instability, particularly for cyclopropyl derivatives, can lead to challenges in reproducibility and reagent waste.

The advancements in catalyst development for the Suzuki-Miyaura cross-coupling of challenging substrates, including secondary alkyltrifluoroborates, continue to expand the utility of these stable and versatile reagents. [6]As the demand for complex molecular architectures in drug discovery grows, the adoption of robust and reliable synthetic building blocks like potassium 1-cyclopropylethyltrifluoroborate will undoubtedly play an increasingly important role. It is the recommendation of this guide that for projects requiring consistent and scalable synthesis of 1-cyclopropylethyl-containing compounds, the initial investment in preparing the trifluoroborate salt will yield significant returns in terms of efficiency and reproducibility.

References

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(15), 6090-6095. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic Letters, 11(11), 2441-2444. [Link]

  • Al-Amin, M., et al. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 8(11), 503. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Miao, T., & Wang, J. (2014). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 10, 171-177. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3841-3845. [Link]

  • Charette, A. B., & Grenon, M. (2001). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(17), 5893-5901. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]

  • Molander, G. A., & Ham, J. (2006). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(22), 8678-8683. [Link]

  • Nath, M., & S, S. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(19), 6296. [Link]

  • Grygorenko, O. O., et al. (2019). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry – A European Journal, 25(54), 12466-12491. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

  • Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393-396. [Link]

  • Grygorenko, O. O., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry – A European Journal, 27(54), 13446-13473. [Link]

  • Lee, J. C. H., et al. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society, 137(31), 9792-9795. [Link]

  • Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393-396. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 74(10), 3841-3845. [Link]

  • Molander, G. A., & Yun, C-S. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 33(33). [Link]

Sources

crystallographic data for 1-Cyclopropylethylboronic acid complexes

[1]

Executive Summary: The Cyclopropyl Advantage

The 1-cyclopropylethyl (CPE) moiety is a critical structural element in transition-state analog design.[1] Unlike the isopropyl group (found in Bortezomib/Velcade), the cyclopropyl ring introduces conformational rigidity and alters the lipophilic vector of the inhibitor.

  • Primary Application: Serine Protease & Proteasome Inhibition.[1]

  • Mechanism: Reversible covalent formation of a tetrahedral boronate adduct with the catalytic Serine hydroxyl (

    
    ).[1]
    
  • Crystallographic Significance: The CPE group is used to probe "S1" hydrophobic pockets where the entropic penalty of binding flexible alkyl chains (like isobutyl) is undesirable.

Crystallographic Binding Modes

The efficacy of boronic acid inhibitors relies on their ability to mimic the tetrahedral transition state of peptide hydrolysis. Crystallographic data reveals distinct geometric parameters for these complexes.

The Tetrahedral Adduct (Warhead Geometry)

When 1-cyclopropylethylboronic acid derivatives bind to a serine protease (e.g.,



Key Crystallographic Metrics (Average from PDB Homologs):

ParameterValue (Å / °)Structural Significance
B–

(Ser) Bond Length
1.48 – 1.55 Å Indicates a strong covalent bond, mimicking the tetrahedral intermediate.[1]
B–OH Bond Lengths 1.40 – 1.45 Å These hydroxyls form crucial H-bonds with the "Oxyanion Hole" (backbone amides).[1]
O–B–O Bond Angles 109.5° ± 3° Confirms near-perfect tetrahedral geometry, essential for high-affinity inhibition (

in nM range).[1]
CPE Side Chain Position S1 Pocket The cyclopropyl ring occupies the hydrophobic S1 specificity pocket.
Structural Homologs & Surrogate PDBs

While a specific public PDB entry for the isolated "1-Cyclopropylethylboronic acid" fragment is rare, its binding mode is structurally homologous to well-characterized peptide boronates.[1] Researchers should utilize the following PDB entries as molecular replacement models or for comparative RMSD analysis:

  • PDB 1P01:

    
    -Lytic Protease with a Val-boroPro inhibitor.[1] (Demonstrates the canonical boronic acid-serine adduct).
    
  • PDB 1Z6F: E. coli PBP5 with a boronic acid inhibitor.[1][2] (Shows the binding of alkyl-boronates in penicillin-binding proteins).

  • PDB 2XDM: Actinomadura R39 with an ethyl-boronic acid derivative.[1] (Closest structural analog to the cyclopropyl-ethyl chain).[1]

Comparative Guide: Cyclopropyl-Ethyl vs. Alternatives

This section objectively compares the 1-Cyclopropylethyl (CPE) side chain against the industry-standard Leucine (Isobutyl) side chain.[1]

Steric & Electronic Comparison
Feature1-Cyclopropylethyl (CPE)Isopropyl/Isobutyl (Leu/Val)Impact on Drug Design
Hybridization Rigid Cyclopropyl (

-like character)
Flexible Alkyl (

)
CPE reduces entropic penalty upon binding (Pre-organized).[1]
Lipophilicity (LogP) HighModerateCPE increases membrane permeability but may lower solubility.[1]
Metabolic Stability High Low to ModerateCPE resists P450 oxidation better than the methine H of isopropyl.
S1 Pocket Fit "Broad & Flat""Spherical & Flexible"CPE is superior for shallow, hydrophobic S1 pockets (e.g., Elastase).
Mechanism of Action (Pathway Diagram)

The following diagram illustrates the kinetic pathway of inhibition, highlighting the transition from the Michaelis complex to the stable Tetrahedral Adduct.

InhibitionPathwayEFree Enzyme(Ser-OH)EIMichaelis Complex(Non-covalent)E->EI+ IIInhibitor(Boronic Acid)I->EITSTransition State(Tetrahedral)EI->TSNucleophilicAttackEI_CovStable Adduct(Boronate Complex)TS->EI_CovStabilization byOxyanion HoleEI_Cov->ESlow Off-rate(Hydrolysis)

Figure 1: Kinetic pathway of Serine Protease inhibition by Boronic Acids. The 1-Cyclopropylethyl group stabilizes the 'EI_Cov' state through hydrophobic interactions in the S1 pocket.

Experimental Protocols

Synthesis: Matteson Asymmetric Homologation

To generate the chiral 1-cyclopropylethylboronic acid (specifically the (R)- or (S)-1-amino derivatives), the Matteson Homologation is the gold standard.[1] This method ensures high enantiomeric excess (>98% ee), which is critical for crystallographic consistency.[1]

Protocol Summary:

  • Starting Material: Pinanediol cyclopropylboronate.[1]

  • Homologation: Treat with

    
     (Dichloromethyllithium) to insert a methylene group.[1]
    
  • Substitution: React the

    
    -halo boronic ester with a nucleophile (e.g., 
    
    
    for amino analogs or Grignard for alkyl extension).[1]
  • Deprotection: Transesterification with

    
     or phenylboronic acid to release the free acid (or keep as pinacol ester for coupling).[1]
    

MattesonSynthesisStartCyclopropyl Boronate(Chiral Diol Ester)Step1Homologation(LiCHCl2, ZnCl2)Start->Step1InterAlpha-ChloroBoronic EsterStep1->InterStereocontrolStep2Nucleophilic Sub(LHMDS or R-MgBr)Inter->Step2Inversion of ConfigProductChiral 1-SubstitutedBoronic EsterStep2->Product

Figure 2: Matteson Asymmetric Homologation workflow for synthesizing chiral 1-cyclopropylethylboronic acid derivatives.

Crystallization Strategy (Co-Crystallization)

Free boronic acids are difficult to crystallize due to dehydration (forming boroxines).[1] For structural determination, they must be crystallized in complex with the target protein or a chiral diol.

Method A: Enzyme Soaking (For


 and Binding Mode)
  • Grow Crystals: Obtain apo-crystals of the target protease (e.g., Chymotrypsin or Trypsin) using standard hanging drop vapor diffusion (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5).[1]

  • Soak: Add the 1-cyclopropylethylboronic acid inhibitor (dissolved in DMSO) to the drop. Final concentration should be 1–5 mM (approx.[1] 10x

    
    ).
    
  • Incubation: Soak for 2–24 hours. Note: Boronic acids bind slowly; overnight soaking is recommended.

  • Cryo-protection: Transfer to cryo-solution containing 20% glycerol + inhibitor before flash cooling.[1]

Method B: Small Molecule Crystallography (Absolute Config)

  • Derivatization: React the boronic acid with a chiral diol, such as (+)-Pinanediol .[1]

  • Solvent System: Dissolve the resulting boronate ester in Hexane/EtOAc (slow evaporation).

  • Analysis: The heavy atoms (Boron, Oxygen) and the rigid pinanediol cage facilitate lattice formation, allowing determination of the absolute configuration of the C1 center relative to the known pinanediol centers.

References & Data Sources

  • Bone, R., et al. (1987). "Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid."[1] Biochemistry. [1]

  • Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis."[1] Journal of Organic Chemistry. (Authoritative source for the synthesis protocol).

  • Katz, B. A., et al. (1998). "Episelection: novel Ki nanomolar inhibitors of serine proteases selected by binding or chemistry on an enzyme surface."[1] Biochemistry.

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. (Comprehensive review on boronic acid binding mechanisms).

  • PDB Entry 1Z6F: Crystal structure of E. coli PBP5 with a boronic acid inhibitor.[1][2] [1]

Comparative Yield Analysis: Cyclopropyl Boronic Acids & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative yield analysis and technical deep-dive into Cyclopropyl Boronic Acids , focusing on their synthesis, stability, and performance in cross-coupling reactions.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strain-Reactivity Paradox

Cyclopropyl boronic acids are critical pharmacophores in modern drug design, offering unique conformational restriction and metabolic stability. However, their incorporation is plagued by a "Strain-Reactivity Paradox": the high ring strain (~27.5 kcal/mol) that makes them valuable also renders them susceptible to decomposition (protodeboronation and oxidation) and difficult to synthesize with high atom economy.

This guide objectively compares the yield performance of the free boronic acid against its protected alternatives (Pinacol Esters, MIDA Boronates) and analyzes the two dominant synthetic routes: Simmons-Smith Cyclopropanation vs. Halide Borylation .

Key Findings at a Glance
FeatureFree Boronic AcidPinacol Ester (BPin)MIDA Boronate
Synthesis Yield Moderate (50-60%)High (70-85%)High (>90% from acid)
Benchtop Stability Low (Oxidation/Polymerization)HighExcellent (Indefinite)
Coupling Yield Variable (30-60% on difficult substrates)Good (60-80%)Superior (90-96%)
Atom Economy HighModerateLow

Comparative Analysis of Synthetic Routes

Route A: Simmons-Smith Cyclopropanation of Alkenyl Boronates (Recommended)

This method involves the cyclopropanation of vinyl- or allyl-boronates using diethylzinc (


) and diiodomethane (

). It is superior for generating complex, stereodefined cyclopropyl boronates.
  • Mechanism: Concerted transfer of a carbenoid methylene from the zinc species to the alkene.

  • Yield Profile: High (60–86%).

  • Advantage: Stereospecificity is retained from the alkene precursor.

  • Limitation: Requires careful handling of pyrophoric

    
    .
    
Route B: Borylation of Cyclopropyl Halides (Traditional)

The classical route involving Lithium-Halogen exchange or Grignard formation followed by trapping with a borate ester (


 or 

).
  • Mechanism: Metal-Halogen exchange followed by electrophilic trapping.

  • Yield Profile: Moderate to Low (40–60%).

  • Advantage: Direct access to simple cyclopropyl cores.

  • Limitation: Cryogenic conditions (-78 °C) required; functional group intolerance; difficult purification of the free acid.

Comparative Yield Data (Synthesis)
Target MoietyMethod A: Simmons-Smith (Yield)Method B: Lithiation/Trapping (Yield)Causality Note
Cyclopropyl-B(pin) 86% 55%Simmons-Smith avoids cryogenic quenching issues.
2-Substituted Cyclopropyl 74% (dr > 20:1)42% (Mixture)Lithiation destroys stereocenters; Zn-carbenoid preserves them.
Functionalized Core 65% <10%Grignard reagents are incompatible with sensitive esters/ketones.

Performance Analysis: Cross-Coupling Efficiency

In Suzuki-Miyaura coupling, the "product" (the boron species) must survive the reaction conditions long enough to transmetallate.

The "Slow-Release" Advantage (MIDA Boronates)

Cyclopropyl boronic acids are prone to decomposition under the basic, aqueous conditions of Suzuki coupling.[1] MIDA (N-methyliminodiacetic acid) boronates solve this by slowly hydrolyzing to the active boronic acid in situ.[1] This keeps the concentration of the unstable free acid low, minimizing decomposition pathways (disproportionation/oxidation) while maintaining enough active species for the catalyst.

Experimental Evidence: In the coupling with electron-rich aryl chlorides (a "difficult" coupling):

  • Free Cyclopropyl Boronic Acid: 14–40% Yield. (Rapid decomposition competes with slow oxidative addition).

  • MIDA Boronate: 93–96% Yield . (Protected reservoir prevents decomposition).

Visualization: Stability & Activation Pathways

The following diagram illustrates the competing pathways of activation (coupling) vs. degradation.

G MIDA MIDA Boronate (Stable Reservoir) FreeAcid Free Boronic Acid (Active Species) MIDA->FreeAcid Slow Hydrolysis (K3PO4, H2O) Anion Boronate Anion (Transmetallation Ready) FreeAcid->Anion + Base (OH-) Decomp Decomposition (Protodeboronation/Oxidation) FreeAcid->Decomp Benchtop/Oxidation Product Cross-Coupled Product (High Yield) Anion->Product Pd(II)-Ar Fast Anion->Decomp Protodeboronation (Slow for Cyclopropyl)

Caption: The MIDA "Slow-Release" mechanism minimizes the standing concentration of Free Acid, shunting flux toward the Product rather than Decomposition.

Experimental Protocols

Protocol A: High-Yield Synthesis of Cyclopropyl Boronate (Simmons-Smith)

Objective: Synthesis of trans-2-phenylcyclopropyl pinacol boronate. Reference: Adapted from J. Org.[2][3][4][5][6] Chem. 2022, 87, 7649.

  • Preparation: In a flame-dried flask under Argon, dissolve (E)-2-phenyvinylboronic acid pinacol ester (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagent Formation: Cool solution to 0 °C. Add Diethylzinc (

    
    , 1.0 M in hexanes)  (3.0 equiv) dropwise. Caution: Pyrophoric.
    
  • Carbenoid Generation: Add Diiodomethane (

    
    )  (3.0 equiv) dropwise over 20 minutes. A white precipitate may form.
    
  • Reaction: Warm to Room Temperature (25 °C) and stir for 12 hours. Monitor by TLC/GC-MS.

  • Quench: Cool to 0 °C. Quench carefully with saturated aqueous

    
     .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

  • Expected Yield: 82–86%.

Protocol B: "Slow-Release" Cross-Coupling (MIDA System)

Objective: Coupling of Cyclopropyl MIDA boronate with 4-Chloroanisole. Reference: J. Am. Chem. Soc.[2] 2007, 129, 6716.

  • Setup: Charge a vial with Cyclopropyl MIDA boronate (1.5 equiv), 4-Chloroanisole (1.0 equiv), Pd(OAc)2 (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent/Base: Add Dioxane:H2O (5:1) and

    
      (3.0 equiv).
    
  • Reaction: Seal and heat to 60 °C for 6 hours.

    • Note: The temperature and weak base (

      
      ) are tuned to hydrolyze the MIDA group at a rate matching the catalytic cycle.
      
  • Workup: Dilute with ether, wash with water, dry, and concentrate.

  • Expected Yield: >90%. (Compare to <50% using free boronic acid).

Decision Matrix: Choosing the Right Reagent

Use the following logic flow to select the optimal cyclopropyl boron species for your campaign.

DecisionTree Start Start: Select Reagent Q1 Is the target Cyclopropyl Boron commercially available? Start->Q1 Q2 Is the coupling partner reactive (Ar-I, Ar-Br)? Q1->Q2 Yes SynthSS Synthesize via Simmons-Smith Q1->SynthSS No (Complex Core) Q3 Is the coupling partner deactivated (Ar-Cl, steric bulk)? Q2->Q3 No UsePin Use Pinacol Ester (Standard) Q2->UsePin Yes UseAcid Use Free Boronic Acid (If Fresh) Q3->UseAcid No (Intermediate) UseMIDA Use MIDA Boronate (Slow Release) Q3->UseMIDA Yes (Difficult)

Caption: Selection logic for maximizing yield based on substrate difficulty and commercial availability.

References

  • Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives. Source: Journal of Organic Chemistry (2022) URL:[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: Journal of the American Chemical Society (2007) URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Source: Journal of the American Chemical Society (2016) URL:[Link]

  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Source: Organic Letters (2023) URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for 1-Cyclopropylethylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the Suzuki-Miyaura coupling stands as a cornerstone of modern synthetic chemistry. Central to this reaction are boronic acids, a class of compounds prized for their versatility and reactivity. Among these, 1-Cyclopropylethylboronic acid and its derivatives are of increasing interest. However, their safe and effective use hinges on a robust understanding of their handling requirements.

This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with 1-Cyclopropylethylboronic acid. Moving beyond a simple checklist, we will explore the rationale behind each recommendation, ensuring that your safety protocols are both comprehensive and scientifically sound.

Hazard Identification: The "Why" Behind the "What"

Before any discussion of PPE, a thorough understanding of the potential hazards is paramount. While specific toxicological data for 1-Cyclopropylethylboronic acid may be limited, the hazards can be extrapolated from data on similar boronic acids. The primary risks are associated with irritation and potential reproductive toxicity.

Hazard CategoryDescriptionGHS Hazard Statements
Skin Corrosion/IrritationCauses skin irritation.[1][2]H315[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation and potentially severe damage.[1][2][3]H318, H319[1][2]
Respiratory IrritationMay cause respiratory irritation upon inhalation of dust.[1][4]H335[1][4]
Reproductive ToxicitySome boronic acids are suspected of damaging fertility or the unborn child.H360

These hazards dictate a cautious and well-protected approach to handling. The fine, dusty nature of many solid boronic acids increases the risk of inadvertent inhalation and skin contact.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment is essential, but it should always be considered the last line of defense.[5] The primary methods for exposure control are engineering and administrative controls.

  • Chemical Fume Hood: All manipulations of 1-Cyclopropylethylboronic acid, especially handling of the solid powder, must be conducted within a certified chemical fume hood.[6][7][8] This is non-negotiable and serves to minimize the inhalation of any airborne particles.

  • Ventilation: Ensure your laboratory has adequate general ventilation.

  • Designated Work Area: Whenever possible, designate a specific area within the fume hood for handling boronic acids to prevent cross-contamination.

Core Personal Protective Equipment (PPE) Requirements

The appropriate level of PPE is dictated by the nature of the task. The following sections detail the minimum required PPE for working with 1-Cyclopropylethylboronic acid.

Eye and Face Protection
  • Safety Glasses with Side Shields: For handling solutions or working with small quantities where the risk of splashing is minimal, ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When there is a higher risk of splashes, such as during the preparation of solutions or during reaction work-ups, chemical splash goggles that form a seal around the eyes are necessary.[5][9]

  • Face Shield: For tasks with a significant splash or spatter potential, a face shield should be worn in conjunction with chemical splash goggles to provide full facial protection.[9]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory.[6][9] Nitrile gloves are a common and effective choice for general protection against incidental contact.[5] Always inspect gloves for any signs of degradation or puncture before use. For prolonged direct contact or when handling larger quantities, consider thicker, more robust gloves and consult a glove compatibility chart.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against spills and contamination of personal clothing.[6][9]

  • Closed-Toe Shoes: Shoes that fully cover the feet are a standard requirement in any laboratory setting to protect against spills and falling objects.

Respiratory Protection

In most laboratory-scale applications conducted within a properly functioning chemical fume hood, respiratory protection is not typically required. However, if you are handling large quantities of the solid material outside of a fume hood, or if there is a potential for significant aerosolization, a NIOSH-approved respirator may be necessary.[9][10] Consult your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection and fit-testing.

Step-by-Step Handling Procedures and PPE Plans

Let's apply these principles to common laboratory workflows.

Weighing and Dispensing Solid 1-Cyclopropylethylboronic Acid
  • Preparation: Don your core PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Location: Perform all weighing and dispensing activities inside a chemical fume hood.

  • Technique: Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid creating dust by handling the material gently.

  • Clean-up: After weighing, carefully clean the spatula and any residual dust from the balance and surrounding area within the fume hood using a damp cloth or paper towel. Dispose of the cleaning materials as solid hazardous waste.

Solution Preparation
  • Preparation: Wear chemical splash goggles, nitrile gloves, and a lab coat.

  • Location: All solution preparation should be done in a chemical fume hood.

  • Procedure: Slowly add the weighed 1-Cyclopropylethylboronic acid to the solvent in your flask or beaker. Be mindful of the potential for splashing. If adding to a stirred solution, ensure the stir rate is low enough to prevent aerosolization.

Reaction and Work-up
  • PPE: Maintain the use of chemical splash goggles, nitrile gloves, and a lab coat throughout the reaction and work-up process.

  • Vigilance: Be aware that reaction conditions (e.g., heating, pressure) can change the risk profile. Always have a clear understanding of the potential hazards of all reactants, intermediates, and products.

  • Quenching and Extraction: These steps often involve the handling of larger volumes and present a higher splash risk. A face shield worn over goggles is recommended during these procedures.

Spill and Emergency Procedures

  • Small Spills (Solid): If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan, avoiding the creation of dust, and place it in a sealed container for hazardous waste disposal.[11]

  • Small Spills (Liquid): For small liquid spills inside the fume hood, absorb the material with an inert absorbent like vermiculite or sand.[11] Place the contaminated absorbent into a sealed container for disposal.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[12][13] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.

Disposal Plan

All waste containing 1-Cyclopropylethylboronic acid, including contaminated gloves, weigh paper, and absorbent materials, must be disposed of as hazardous waste.[4][8]

  • Solid Waste: Collect in a clearly labeled, sealed container.[8]

  • Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix boronic acid waste with other waste streams unless approved by your institution's EHS department.[8]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines.

Visualizing Your PPE Selection Process

The following flowchart provides a visual guide to selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow cluster_start cluster_controls cluster_ppe_core Core PPE (Minimum Requirement) cluster_risk_assessment cluster_ppe_enhanced Enhanced PPE cluster_end cluster_risk_assessment_2 start Start: Task Involving 1-Cyclopropylethylboronic Acid fume_hood Is the task performed in a chemical fume hood? start->fume_hood core_ppe Lab Coat Nitrile Gloves Safety Glasses (Side Shields) fume_hood->core_ppe Yes stop STOP! Re-evaluate Procedure Do not proceed. fume_hood->stop No splash_risk Is there a significant risk of splashing? core_ppe->splash_risk goggles Upgrade to Chemical Splash Goggles splash_risk->goggles Yes proceed Proceed with Task splash_risk->proceed No face_shield_q Is there a high potential for spatter (e.g., work-up)? goggles->proceed goggles->face_shield_q goggles->face_shield_q face_shield Add Face Shield (worn with goggles) face_shield->proceed face_shield_q->face_shield Yes face_shield_q->proceed No

Caption: PPE selection workflow for handling 1-Cyclopropylethylboronic acid.

By integrating this structured, risk-based approach to PPE selection and chemical handling, you can significantly enhance the safety and integrity of your research. Always remember to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before you begin your work.

References

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • IsoLab. Boric Acid - Standard Operating Procedure. Retrieved from [Link]

  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - Cyclopropylboronic acid. Retrieved from [Link]

  • Lab Alley. Boric Acid Safety & Hazards. Retrieved from [Link]

  • Lafayette College Public Safety. Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of California, Santa Cruz - Environmental Health & Safety. (2024, August). Common Personal Protective Equipment. Retrieved from [Link]

  • Sciencing. (2022, March 24). Disposal Of Boric Acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.